Butyrophenone
Description
This compound is synthetic agents containing the phenyl-1-butanone group, most Butyrophenones are neuroleptic (antipsychotic) drugs, such as haloperidol, droperidol, or azaperone, that control schizophrenic symptoms (hallucinations, delusions, dementia). Most antipsychotic agents interfere with neurotransmitter functions, usually blocking dopamine receptors, and induce behavioral, endocrine, motor-kinetic effects. (NCI04)
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
495-40-9 | |
| Record name | Butyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Novel Butyrophenone Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Butyrophenones are a class of chemical compounds that form the structural basis for a significant number of pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders. The archetypal butyrophenone, haloperidol, has been a cornerstone of antipsychotic therapy for decades. However, the quest for agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile has driven the development of novel this compound derivatives. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and pharmacological evaluation of these next-generation compounds, intended for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Methodologies
The synthesis of novel this compound derivatives primarily revolves around two key strategies: the functionalization of the this compound core and the bioisosteric replacement of the piperidine ring of existing drugs like haloperidol.
A foundational method for constructing the this compound scaffold is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic compound with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]
For the synthesis of more complex and novel derivatives, multi-step synthetic routes are often employed. A common approach involves the alkylation of a secondary amine, often a piperidine or a related heterocyclic moiety, with a suitable 4-halothis compound, such as 4-chloro-4'-fluorothis compound. This method allows for the introduction of diverse functionalities on the amine-containing ring, enabling the exploration of a wide chemical space.
Featured Novel this compound Derivatives: Synthesis and Pharmacology
This section details the synthesis and pharmacological properties of three distinct classes of novel this compound derivatives that exemplify current research directions.
Diazepane Analogs of Haloperidol
To address the potential for in vivo biotransformation of the piperidine ring in haloperidol to neurotoxic pyridinium metabolites, researchers have explored its replacement with bioisosteric equivalents like diazepane.[1]
Table 1: In Vitro Binding Affinities (Ki, nM) of Diazepane Analog (Compound 13) and Standard Antipsychotics [1]
| Compound | D₂ | D₄ | 5-HT₁A | 5-HT₂A | H₁ | M₁ | NET | DAT | SERT |
| Compound 13 | 25.4 | 3.2 | 10.5 | 4.5 | 15.6 | >1000 | 125 | >1000 | 350 |
| Haloperidol | 1.2 | 5.0 | >1000 | 150 | 500 | >1000 | >1000 | >1000 | >1000 |
| Clozapine | 125 | 21 | 15 | 5 | 6.3 | 1.9 | 250 | >1000 | >1000 |
Experimental Protocol: Synthesis of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) [1]
This synthesis involves a multi-step process starting with the preparation of 4-chloroboronic acid from 4-chlorobromobenzene. The boronic acid is then coupled with N-Boc protected 1,4-diazepane under palladium-catalyzed amination conditions. Following deprotection, the resulting amine is alkylated with 4-chloro-4'-fluorothis compound to yield the final product. An alternative, more direct route involves the coupling of 4-chloroiodobenzene with unprotected homopiperazine catalyzed by copper(I) iodide.[1]
Azasteroidal Butyrophenones
In an effort to develop more active antipsychotic agents, novel analogs of haloperidol have been synthesized by attaching the this compound moiety to a steroidal backbone, specifically creating azasteroids.[2] This approach aims to leverage the ability of steroids to cross cell membranes easily.
Table 2: Antipsychotic Activity of Azasteroidal this compound Derivatives [2]
| Compound | Description | Antipsychotic Activity |
| Compound 7 | 6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol | Effective antipsychotic |
| Compound 15 | 17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol | Activity comparable to haloperidol |
| Compound 20 | 4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androstan-17β-ol | Effective antipsychotic |
Experimental Protocol: Synthesis of 6-[3'-(p-fluorobenzoyl)propyl]-6-aza-5α-cholesterol (Compound 7) [2]
The synthesis starts from cholesterol, which is converted to 6-aza-5α-cholestanol through a series of reactions including acetylation, oxidation, and Beckmann rearrangement. The resulting azacholesterol derivative is then refluxed with 4-chloro-4'-fluorothis compound in the presence of sodium carbonate and potassium iodide in a toluene solution for 96 hours to yield the final product.[2]
Conformationally Constrained Butyrophenones
To investigate the structure-activity relationships and to potentially enhance receptor selectivity, this compound analogs with restricted conformations have been synthesized. These compounds often incorporate the this compound side chain into a cyclic or fused ring system.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of this compound derivatives are mediated through their interaction with various neurotransmitter receptors, primarily dopamine D₂ and serotonin 5-HT₂A receptors.
Dopamine D₂ Receptor Signaling Pathway
Antagonism of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of butyrophenones.
Caption: Dopamine D₂ Receptor Antagonism by Butyrophenones.
Serotonin 5-HT₂A Receptor Signaling Pathway
The interaction of many atypical this compound derivatives with 5-HT₂A receptors is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.
Caption: Serotonin 5-HT₂A Receptor Antagonism Pathway.
Experimental Workflow for Novel this compound Antipsychotic Discovery
The discovery and development of novel this compound antipsychotics follows a structured workflow from initial design to clinical evaluation.
Caption: Antipsychotic Drug Discovery and Development Workflow.
Conclusion
The synthesis of novel this compound derivatives continues to be a promising avenue for the development of improved antipsychotic medications. By exploring diverse chemical scaffolds, such as diazepanes and azasteroids, and by employing strategies like conformational restriction, researchers are creating new chemical entities with tailored pharmacological profiles. A thorough understanding of the synthetic methodologies, coupled with detailed in vitro and in vivo evaluations, is crucial for the successful translation of these novel compounds from the laboratory to the clinic. The data and protocols presented in this guide offer a valuable resource for professionals dedicated to advancing the field of CNS drug discovery.
References
An In-depth Technical Guide to the Mechanism of Action of Butyrophenones in the Central Nervous System
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of butyrophenone antipsychotics within the central nervous system (CNS). It details their primary and secondary receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.
Executive Summary
Butyrophenones are a class of first-generation, or "typical," antipsychotic drugs primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Their therapeutic efficacy is predominantly attributed to their potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This action alleviates the positive symptoms of psychosis, such as hallucinations and delusions.[1] However, their clinical profile is also shaped by interactions with a range of other neurotransmitter receptors, which contribute to both their therapeutic breadth and their side-effect profile, particularly extrapyramidal symptoms (EPS).[1][3] This guide synthesizes the current understanding of this compound pharmacology, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Dopamine D2 Receptor Antagonism
The defining mechanism of action for all butyrophenones is the blockade of postsynaptic dopamine D2 receptors (D2Rs).[1][3] D2Rs are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins.[4][5] This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4][6]
By acting as potent antagonists, butyrophenones like haloperidol bind to D2Rs with high affinity, preventing dopamine from binding and thereby disrupting this signaling pathway.[3][7] This blockade of D2Rs in the brain's mesolimbic pathway is believed to be the primary basis for their antipsychotic effects.[1] However, antagonism of D2Rs in other pathways, such as the nigrostriatal pathway, is responsible for the high incidence of EPS, including muscle rigidity and tremor.[1][3]
Downstream Signaling Pathways
This compound-induced D2R antagonism classically reverses the dopamine-mediated inhibition of adenylyl cyclase.[4] However, research has revealed more complex, non-canonical signaling pathways. D2Rs also regulate the Akt/GSK-3β (Glycogen Synthase Kinase-3β) signaling pathway through the scaffolding protein β-arrestin 2.[8] While some antipsychotics modulate this pathway, studies indicate that haloperidol, a prototypical this compound, has no significant effect on the phosphorylation of Akt and GSK-3β.[8] This distinguishes it from atypical antipsychotics like amisulpride, which can enhance this pathway, suggesting a different mechanism for neuroprotective effects.[8]
Chronic administration of haloperidol leads to an upregulation of striatal D2 receptor binding and alters the phosphorylation state of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3]
Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase via D2R.
Multi-Receptor Binding Profile
While potent D2R antagonism is their hallmark, butyrophenones exhibit varying affinities for other receptors, which modulates their clinical effects and side-effect profiles. This multi-receptor activity is a key differentiator among compounds within the class.
Receptor Affinities
Butyrophenones can also interact with:
-
α1-Adrenergic Receptors: Blockade can lead to side effects like orthostatic hypotension.[9]
-
Serotonin (5-HT) Receptors: Some butyrophenones, like pipamperone, have notable affinity for 5-HT2A receptors, a feature more commonly associated with atypical antipsychotics.[9] This may contribute to efficacy against negative symptoms.
-
NMDA Receptors: Haloperidol and trifluperidol have been shown to inhibit NMDA receptors, particularly those containing the NR1/2B subunit, although the clinical significance of this action for their antipsychotic effect is debated.[10]
-
Histamine H1 and Muscarinic M1 Receptors: Generally, butyrophenones have negligible affinity for these receptors, distinguishing them from low-potency typical antipsychotics that cause more sedation and anticholinergic effects.[9]
Quantitative Pharmacology
The precise action of a this compound is defined by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the affinities of representative butyrophenones for key CNS receptors.
| Compound | D2 (Ki, nM) | D1 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Haloperidol | 0.28 - 1.45[6][11] | 260 | 4.8 | 12 | 1800 | >10000 |
| Droperidol | 0.4 | 3300 | 1.8 | 1.5 | 18 | 3600 |
| Spiperone | 0.03 | 140 | 0.16 | 32 | 120 | >10000 |
| Benperidol | 0.1 | 1800 | 11 | 28 | 1000 | >10000 |
| Trifluperidol | 0.2 | 1400 | 3.1 | 18 | 1000 | >10000 |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. This table is for comparative purposes.
Key Experimental Protocols
The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These assays are the gold standard for determining the affinity of a drug for a receptor.[12]
Protocol: Competitive Radioligand Binding Assay
This method is used to determine the Ki value of an unlabeled drug (the "competitor," e.g., haloperidol) by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.[12]
Objective: To determine the binding affinity (Ki) of a this compound for a specific receptor (e.g., D2R).
Materials:
-
Receptor Source: Homogenized tissue from a receptor-rich brain region (e.g., rat striatum for D2R) or cultured cells expressing the human receptor.[7][13]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2R).[11]
-
Test Compound: The unlabeled this compound at a range of concentrations.
-
Assay Buffer: Tris-based buffer with appropriate ions (e.g., MgCl2).[13]
-
Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.[13]
-
Scintillation Counter: To measure radioactivity.[13]
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in assay buffer.[13]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[13]
-
Equilibrium: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Receptors and bound radioligand are trapped on the filter, while unbound radioligand passes through.[12][13]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Plot the measured radioactivity against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The mechanism of action of butyrophenones in the central nervous system is centered on high-affinity antagonism of the dopamine D2 receptor. This primary action is responsible for their antipsychotic efficacy and a significant portion of their side-effect profile. The specific clinical characteristics of each this compound are further defined by a unique "fingerprint" of affinities for other neurotransmitter receptors, including adrenergic and serotonergic subtypes. A thorough understanding of this multi-receptor interaction profile, quantified through rigorous experimental methods like radioligand binding assays, is critical for the rational use of these agents and the development of novel antipsychotics with improved efficacy and tolerability.
References
- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 2. Antipsychotic - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 8. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
The Dawn of Modern Antipsychotics: A Technical History of Butyrophenones
A deep dive into the serendipitous discovery, mechanistic understanding, and preclinical evaluation of a landmark class of antipsychotic agents.
Introduction
The mid-20th century marked a pivotal turning point in the history of psychiatry with the advent of effective pharmacological treatments for psychosis. While the phenothiazines, exemplified by chlorpromazine, were the first to demonstrate profound antipsychotic effects, the subsequent discovery of the butyrophenones represented a chemically distinct class of agents that would solidify the dopamine hypothesis of schizophrenia and provide clinicians with a powerful new therapeutic option. This technical guide explores the history of butyrophenone antipsychotics, from their serendipitous discovery in a Belgian laboratory to the detailed experimental methodologies that elucidated their mechanism of action and predicted their clinical efficacy.
A Serendipitous Discovery: The Janssen Pharmaceutica Story
The story of the butyrophenones begins in the late 1950s at the research laboratories of Janssen Pharmaceutica in Beerse, Belgium, under the leadership of Dr. Paul Janssen.[1][2] The initial research program was not aimed at discovering antipsychotics, but rather at synthesizing potent opioid analgesics derived from pethidine (meperidine).[1][3] This systematic exploration of structure-activity relationships led to the synthesis of a series of phenylpiperidine derivatives.
On February 11, 1958, a chemist on Janssen's team, Bert Hermans, synthesized the 45th this compound derivative, initially designated R1625.[4] Animal studies of R1625 revealed a pharmacological profile that was unexpectedly different from the intended analgesic effects. Instead of the expected opioid-like excitation in mice, after a brief period of agitation, the animals became sedated and cataleptic, a state reminiscent of the effects of the then-new antipsychotic, chlorpromazine.[4] This serendipitous observation prompted a shift in the research direction. Subsequent clinical investigations confirmed that R1625, later named haloperidol, was remarkably effective against the so-called 'positive' symptoms of schizophrenia, such as hallucinations and delusions.[4] Haloperidol received approval from the U.S. Food and Drug Administration (FDA) in 1967 and quickly became a cornerstone of antipsychotic therapy.[1][2]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The discovery of butyrophenones, and particularly the study of haloperidol, was instrumental in the development of the dopamine hypothesis of schizophrenia. The primary mechanism of action for this compound antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] This antagonism is thought to temper the hyperactivity of dopaminergic systems implicated in the positive symptoms of psychosis.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to an inhibitory G protein (Giα). This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, butyrophenones prevent this signaling cascade, thereby reducing the effects of dopamine in these key neural circuits.
dot
Structure-Activity Relationships (SAR)
Following the discovery of haloperidol, extensive research was conducted to understand the relationship between the chemical structure of butyrophenones and their antipsychotic activity. Key findings from these studies include:
-
This compound Chain: The three-carbon propyl chain between the ketone and the nitrogen atom is optimal for activity. Shortening or lengthening this chain decreases potency.
-
Fluorophenyl Group: A fluoro-substitution at the para-position of the phenyl ring attached to the carbonyl group enhances antipsychotic activity.
-
Tertiary Amine: The aliphatic amino nitrogen is essential for activity and is most effective when incorporated into a cyclic structure, such as a piperidine ring.
-
Piperidine Ring Substitution: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and receptor binding profile.
Quantitative Pharmacology: Receptor Binding Affinities
The antipsychotic potency of butyrophenones is strongly correlated with their binding affinity for the dopamine D2 receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several key this compound antipsychotics at various neurotransmitter receptors.
| Drug | D2 (Ki, nM) | D1 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) |
| Haloperidol | 1.2 | 280 | 37 | 12 | 1800 |
| Spiperone | 0.03 | 140 | 0.8 | 2.4 | 12 |
| Droperidol | 1.5 | 3600 | 1.2 | 1.5 | 11 |
| Benperidol | 0.08 | 2500 | 2.5 | 3.2 | 1300 |
| Trifluperidol | 0.2 | 1500 | 1.8 | 1.5 | 500 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols: Preclinical Evaluation
The development and characterization of this compound antipsychotics relied on a battery of preclinical experimental models to assess their pharmacological activity.
Radioligand Binding Assay
This in vitro technique was crucial for determining the binding affinities of butyrophenones to various neurotransmitter receptors, particularly the dopamine D2 receptor.
Objective: To determine the affinity (Ki) of a test compound (e.g., a this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat striatum, rich in D2 receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
dot
Animal Models of Antipsychotic Activity
In vivo animal models were essential for predicting the clinical efficacy of butyrophenones.
The CAR test is a classic behavioral paradigm for screening antipsychotic drugs.[2] Antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock.
-
Training: Rats are trained to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the shock is delivered, and the rat can terminate the shock by moving to the other compartment (escape response).
-
Testing: After training, the animals are treated with a test compound (e.g., haloperidol) or vehicle, and the number of avoidance and escape responses is recorded.
Effective Doses (ED50) in CAR for Selected Butyrophenones:
| Drug | ED50 (mg/kg) for CAR Suppression in Rats |
| Haloperidol | 0.05 - 0.1 |
| Spiperone | 0.02 - 0.04 |
| Droperidol | 0.1 - 0.2 |
| Benperidol | 0.01 - 0.02 |
Note: ED50 values can vary depending on the specific protocol and animal strain.
High doses of amphetamine induce stereotyped behaviors in rodents, such as sniffing, licking, and gnawing, which are thought to model the positive symptoms of psychosis. Antipsychotic drugs are effective at blocking these behaviors.
Methodology:
-
Animals: Typically rats are used.
-
Procedure: Animals are pre-treated with the test compound or vehicle. After a set period, they are administered a high dose of d-amphetamine (e.g., 5-10 mg/kg).
-
Observation: The animals are then observed, and the intensity of stereotyped behaviors is scored by a trained observer at regular intervals.
dot
Conclusion
The discovery of this compound antipsychotics stands as a landmark achievement in psychopharmacology. Born from serendipity and propelled by systematic scientific investigation, this class of drugs not only provided a vital new treatment for psychosis but also played a crucial role in advancing our understanding of the neurobiological basis of schizophrenia. The experimental methodologies developed and refined during their study, from receptor binding assays to predictive animal models, have become foundational tools in modern drug discovery and neuroscience research. The legacy of the butyrophenones continues to influence the development of new and improved treatments for severe mental illness.
References
- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Butyrophenone Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The butyrophenone scaffold represents a significant chemotype in medicinal chemistry, having given rise to a clinically important class of pharmaceuticals. Initially recognized for their profound impact on the management of psychiatric disorders, the therapeutic applications of this compound derivatives have since expanded. This technical guide provides a comprehensive overview of the this compound core, detailing its structure-activity relationships, mechanisms of action, and key therapeutic applications. It further presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Physicochemical Properties
The characteristic feature of the this compound scaffold is a phenyl ring attached to a carbonyl group, which is in turn connected to a four-carbon chain. The terminal carbon of this chain is typically linked to a nitrogen atom, often incorporated within a piperidine ring. The general structure allows for extensive modification at three key positions: the phenyl ring, the piperidine moiety, and the linker between them, providing a rich landscape for drug design and optimization.
Therapeutic Applications and Mechanism of Action
Antipsychotic Agents
The most prominent application of the this compound scaffold is in the development of antipsychotic drugs.[1] These agents primarily exert their therapeutic effects through antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in these pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound antipsychotics help to normalize dopaminergic neurotransmission.
Signaling Pathway of Dopamine D2 Receptor Antagonism by Butyrophenones
Caption: Dopamine D2 receptor signaling cascade and its inhibition by butyrophenones.
Many this compound derivatives also exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which can contribute to their therapeutic efficacy and side-effect profiles.[1]
Antiemetic Agents
Certain butyrophenones, such as droperidol, are potent antiemetics.[3] Their mechanism of action in this context also involves the blockade of D2 receptors, but in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2] The CTZ is a crucial area for detecting emetic substances in the blood and relaying this information to the vomiting center.
Other Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in other therapeutic areas. Research has demonstrated that certain derivatives possess activity as:
-
Calcium Channel Blockers: Some haloperidol derivatives have been shown to exhibit vasodilatory activity through the blockade of L-type calcium channels.[4]
-
Acetylcholinesterase (AChE) Inhibitors: Several butyrophenones have displayed anticholinesterase activity, suggesting potential applications in the treatment of Alzheimer's disease and other cognitive disorders.[5]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:
-
Fluorophenyl Group: A fluorine substituent at the para-position of the phenyl ring is often crucial for high affinity to the D2 receptor.
-
This compound Chain: The four-carbon chain is generally optimal for antipsychotic activity. Shortening or lengthening this chain tends to decrease potency.[6]
-
Carbonyl Group: The ketone carbonyl is important for activity, likely participating in hydrogen bonding within the receptor binding pocket. Replacement with other functional groups often reduces efficacy.[2]
-
Piperidine Ring: The basic nitrogen within the piperidine ring is essential for activity. Substitutions on this ring significantly influence receptor affinity and selectivity.
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro binding affinities (Ki in nM) of selected this compound derivatives for various CNS receptors. This data allows for a direct comparison of their potency and selectivity profiles.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | H1 Ki (nM) | M1 Ki (nM) |
| Haloperidol | 0.89[1] | 120[1] | 12 | 2200 | >10000 |
| Droperidol | 1.5 | 1.8 | 0.9 | 12 | >10000 |
| Spiperone | 0.05 | 0.9 | 2.5 | 18 | >10000 |
| Benperidol | 0.1 | 4.7 | 1.3 | 48 | >10000 |
| Timiperone | 0.25 | 1.1 | 1.6 | 25 | >10000 |
Data compiled from various sources. Ki values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Synthesis of Haloperidol
The synthesis of haloperidol typically involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorothis compound.
Synthetic Workflow for Haloperidol
Caption: A generalized synthetic scheme for the preparation of haloperidol.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in toluene are added potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Addition of Alkylating Agent: 4-Chloro-4'-fluorothis compound (1.1 equivalents) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure haloperidol.[2]
In Vitro Receptor Binding Assay (Dopamine D2 Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Workflow for D2 Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand [3H]-spiperone (e.g., 0.2 nM) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Equilibrium: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Catalepsy Test in Rats
This test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or subcutaneously (s.c.). Haloperidol (e.g., 1 mg/kg, i.p.) is used as a positive control.
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is assessed using the bar test.
-
Bar Test: The rat's forepaws are gently placed on a horizontal wooden bar (1 cm in diameter) placed 9 cm above the bench surface. The time the rat maintains this unnatural posture is recorded, with a cut-off time of 180 seconds.
-
Data Analysis: The mean duration of catalepsy for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods.
Conclusion
The this compound scaffold remains a highly valuable platform in drug discovery. Its amenability to chemical modification has enabled the development of a diverse range of therapeutic agents, most notably antipsychotics. A thorough understanding of the structure-activity relationships and mechanisms of action of this compound derivatives is crucial for the rational design of new drugs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of novel this compound-based compounds, facilitating further exploration of this important chemical class.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activity of some butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
In-Depth Pharmacological Profile of Novel Butyrophenone Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profiles of recently developed butyrophenone compounds, offering valuable insights for researchers, scientists, and drug development professionals. The document focuses on novel azasteroidal and diazepane-based butyrophenones, presenting their receptor binding affinities, in vivo efficacy, and detailed experimental methodologies. Included are visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to Novel this compound Compounds
Butyrophenones are a class of drugs primarily known for their antipsychotic properties, largely attributed to their antagonism of dopamine D2 receptors.[1] The development of novel this compound derivatives aims to improve efficacy, particularly for the negative symptoms of schizophrenia, and to reduce the incidence of extrapyramidal side effects (EPS) commonly associated with older typical antipsychotics.[2] This guide explores the pharmacological characteristics of two promising new series of this compound compounds: azasteroidal butyrophenones and a diazepane analog of haloperidol.
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of the novel this compound compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Novel this compound Compounds
| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | H1 |
| Azasteroidal Butyrophenones | |||||||||
| Compound 7¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |
| Compound 15¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |
| Compound 20¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |
| Diazepane Analog | |||||||||
| Compound 13 (SYA 013)² | >10000 | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 | 1425 | 295.8 | 189 |
| Reference Compounds | |||||||||
| Haloperidol | 97.72 | 0.89 | 4.6 | 10 | 3600 | 120 | 4700 | >10000 | 230 |
| Clozapine | 230 | 130 | 240 | 54 | 140 | 8.9 | 17 | 7 | 1.1 |
ND: Not Determined in the reviewed literature. Qualitative data suggests activity comparable to haloperidol.[3][4] ¹ Data for azasteroidal butyrophenones (6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol, 17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol, and 4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androstan-17β-ol) was not quantitatively available in the cited sources.[3][4] ² Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[2][5]
Table 2: In Vivo Pharmacological Data of Novel this compound Compounds
| Compound | Antagonism of Apomorphine-Induced Stereotypy (ED50, mg/kg) | Catalepsy Induction |
| Azasteroidal Butyrophenones ¹ | Activity comparable to haloperidol | Did not aggravate extrapyramidal side effects as compared to Haloperidol |
| Diazepane Analog | ||
| Compound 13 (SYA 013)² | Similar efficacy as clozapine | Did not produce catalepsy at five times its ED50 value |
| Reference Compounds | ||
| Haloperidol | 0.05 - 0.1 | Induces catalepsy |
| Clozapine | 5.0 - 10.0 | Low propensity to induce catalepsy |
¹ Qualitative data from studies on azasteroidal butyrophenones.[3][4] ² Data for Compound 13 (SYA 013).[2][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of novel this compound compounds for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells for human recombinant receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test compounds (novel butyrophenones) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Catalepsy Test
Objective: To assess the propensity of novel this compound compounds to induce extrapyramidal side effects in an animal model.
Animals: Male Swiss-Webster mice (20-25 g).
Apparatus: A horizontal bar (3 mm diameter) placed 3.5 cm above a flat surface.
Procedure:
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.).
-
Acclimation: Allow the animals to acclimate for a designated period (e.g., 30 minutes) after injection.
-
Catalepsy Assessment: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.
-
Measurement: Record the time (in seconds) the mouse remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Scoring: The duration of immobility is used as a measure of catalepsy.
-
Data Analysis: Compare the catalepsy scores of the test compound-treated group with the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of novel this compound compounds.
Dopamine D2 Receptor Signaling Pathway
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Butyrophenone Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between butyrophenone antipsychotics and their primary neurological targets, the dopamine D2 and serotonin 5-HT2A receptors. It covers the theoretical underpinnings of key in silico techniques, presents quantitative binding affinity data, details experimental protocols for both computational modeling and in vitro validation, and visualizes the relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in the field of drug discovery and computational biology.
Introduction to Butyrophenones and In Silico Modeling
Butyrophenones are a class of pharmaceutical drugs, derived from the parent compound γ-amino-p-fluorothis compound, that are primarily used as antipsychotic agents for the treatment of schizophrenia and other psychotic disorders.[1][2] The therapeutic efficacy of these compounds, particularly the "typical" antipsychotics like haloperidol, is largely attributed to their high-affinity antagonism of the dopamine D2 receptor (D2R).[2] However, many butyrophenones also exhibit significant affinity for other receptors, notably the serotonin 5-HT2A receptor (5-HT2AR), which is a key characteristic of "atypical" antipsychotics and is believed to mitigate some of the extrapyramidal side effects associated with potent D2R blockade.[3][4]
Understanding the precise molecular interactions that govern the binding affinity and selectivity of butyrophenones for these G protein-coupled receptors (GPCRs) is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in this endeavor.[4] By employing computational methods, researchers can predict binding modes, estimate binding affinities, and elucidate the structural determinants of ligand-receptor recognition, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.[4]
This guide will explore the core in silico techniques—molecular docking, molecular dynamics, and QSAR—as they apply to this compound-receptor binding, provide detailed experimental protocols, and present relevant biological context through signaling pathway diagrams.
Key this compound Drugs and Target Receptors
The this compound class includes several clinically significant antipsychotics. Their pharmacological profiles are largely defined by their binding affinities for the D2 and 5-HT2A receptors.
-
Haloperidol: The most widely used typical antipsychotic, known for its potent D2R antagonism.[2][5]
-
Spiperone: A potent this compound with very high affinity for both D2 and 5-HT2A receptors, often used as a radioligand in binding assays.[6]
-
Benperidol: Considered one of the most potent commonly used antipsychotics.[7]
-
Droperidol: Primarily used for antiemetic purposes and sedation.[7]
-
Melperone: A weakly potent antipsychotic often used in geriatric patients for conditions like insomnia and delirium.[7]
Quantitative Receptor Binding Data
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several common butyrophenones at human D2 and 5-HT2A receptors.
| Compound | Dopamine D2 Kᵢ (nM) | Serotonin 5-HT2A Kᵢ (nM) | 5-HT2A / D2 Ratio |
| Haloperidol | 0.5 - 1.5[2][5][6] | 3.5 - 120[2][5] | ~7 - 80 |
| Spiperone | ~0.16 | ~0.8 | ~5 |
| Benperidol | ~0.2 | ~4.4 | ~22 |
| Droperidol | ~0.8 | ~1.8 | ~2.25 |
| Melperone | ~150 | ~30 | ~0.2 |
Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions. The data is presented for comparative purposes.
Core In Silico Modeling Techniques
A multi-faceted computational approach is often employed to build a comprehensive understanding of ligand-receptor interactions.
Homology Modeling
When an experimental 3D structure of a target receptor (e.g., from X-ray crystallography) is unavailable, a homology model can be constructed. This technique uses the known structure of a related homologous protein as a template to predict the structure of the target protein. Given the increasing availability of GPCR crystal structures, high-quality homology models for D2R and 5-HT2AR can be readily generated.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site.[4] Docking algorithms sample a vast number of possible poses and use a scoring function to rank them based on their predicted binding affinity. This technique is invaluable for virtual screening of large compound libraries and for generating initial hypotheses about key binding interactions.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time.[8] Starting from a docked pose, an MD simulation can assess the stability of the complex, reveal conformational changes in the protein upon ligand binding, and be used to calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[7] For butyrophenones, a 3D-QSAR model can be built by aligning the structures based on their docked poses within the receptor active site. The resulting model can identify the specific steric and electrostatic properties that are critical for high-affinity binding and can be used to predict the activity of novel, unsynthesized compounds.[7]
Experimental and Computational Protocols
Protocol: Molecular Docking of a this compound to the D2 Receptor
This protocol outlines a general workflow for docking a small molecule ligand, such as haloperidol, into a GPCR structure, such as the human dopamine D2 receptor.
-
Receptor Preparation:
-
Obtain the 3D structure of the D2 receptor (e.g., from the Protein Data Bank, PDB) or a high-quality homology model.
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structure of the this compound ligand (e.g., haloperidol).
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate protonation states (the tertiary amine is typically protonated at physiological pH).
-
Assign partial atomic charges.
-
Perform a conformational search or use a tool to generate multiple low-energy conformers.
-
-
Grid Generation:
-
Define the binding site (or "docking box") on the receptor. This is typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms. The box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide) using the prepared receptor and ligand files.[1] The software will systematically place the ligand conformers within the defined grid box.
-
The program will generate multiple binding poses and rank them using its scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Visually inspect the top-ranked poses to assess their plausibility.
-
Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and receptor residues.
-
Compare the predicted interactions with known structure-activity relationship (SAR) data or mutagenesis studies to validate the docking results.
-
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., a novel this compound) for a target receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human D2 or 5-HT2A receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2R).
-
Test Compound: The unlabeled this compound of interest.
-
Non-specific Binding Determiner: A high concentration of a known unlabeled ligand (e.g., unlabeled Spiperone) to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filter mats.
-
Scintillation Cocktail & Counter: For detecting radioactivity.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Total Binding, Non-specific Binding (NSB), and Competition Binding.
-
Total Binding Wells: Add receptor membranes, assay buffer, and the radioligand.
-
NSB Wells: Add receptor membranes, the non-specific binding determiner, and the radioligand.
-
Competition Wells: Add receptor membranes, the radioligand, and serial dilutions of the test compound (typically spanning 8-10 log concentrations).
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity trapped on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.
-
Visualization of Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is canonically coupled to the Gαi/o family of G proteins.[3] Its activation generally leads to inhibitory downstream effects, primarily through the inhibition of adenylyl cyclase and modulation of ion channel activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction to Butyrophenones and Associated Toxicities
An In-depth Technical Guide to the Early-Stage Investigation of Butyrophenone Toxicity
For Researchers, Scientists, and Drug Development Professionals
Butyrophenones are a class of pharmaceutical drugs derived from the organic compound this compound.[1][2] This chemical structure forms the basis for numerous antipsychotic medications used to treat a variety of psychiatric disorders, including schizophrenia, Tourette's syndrome, and acute agitation.[1][2] Prominent members of this class include Haloperidol, Droperidol, and Melperone.[1][2] While effective, the therapeutic action of butyrophenones is closely linked to their potential for toxicity. The primary mechanism involves the antagonism of central dopamine D2 receptors, but they also interact with serotonin, histamine, muscarinic, and peripheral alpha-1/alpha-2 receptors.[3] This broad receptor activity can lead to a range of adverse effects, making early-stage toxicity investigation a critical component of drug development.
The primary toxicities associated with butyrophenones are neurological and cardiovascular.[1] Neurological effects can range from extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, to more severe outcomes like neuroleptic malignant syndrome (NMS) in cases of overdose or high susceptibility.[4][5] Cardiovascular toxicity often manifests as conduction disturbances, including prolongation of the QT interval, which carries a risk of life-threatening arrhythmias like Torsades de Pointes.[5][6] Given these risks, a robust and systematic approach to evaluating the toxicity profile of new this compound-derived compounds is essential.
Core Mechanisms of this compound Toxicity
The toxic effects of butyrophenones are largely an extension of their pharmacological actions. The blockade of various receptors in the central and peripheral nervous systems is the root cause of the most frequently observed adverse events.
Neurological Toxicity
The primary therapeutic effect and a major source of toxicity is the blockade of D2 dopamine receptors in the brain's nigrostriatal pathway.[5] This disruption of dopaminergic signaling is responsible for the extrapyramidal side effects. In overdose situations, the excessive blockade of dopamine and other monoamine receptors can lead to a clinical syndrome involving agitation, confusion, delirium, and seizures.[1]
Cardiovascular Toxicity
Cardiotoxicity is a significant concern, particularly with intravenous administration.[4] The mechanism is believed to involve the blockade of cardiac potassium channels (specifically the hERG channel), which leads to abnormal ventricular repolarization.[5][6] This manifests on an electrocardiogram (ECG) as a prolonged QT interval, a known risk factor for developing serious arrhythmias.[5][6] Additionally, antagonism of alpha-adrenergic receptors can lead to orthostatic hypotension.[3]
A Systematic Workflow for Early-Stage Toxicity Investigation
A tiered and integrated approach is recommended for the early-stage toxicological assessment of novel this compound compounds. This workflow begins with broad, high-throughput methods and progresses to more specific and complex biological systems, allowing for early deselection of high-risk compounds and conserving resources.
Key Experimental Protocols and Data Presentation
In Vitro Toxicity Assessment
Cell-based in vitro assays are crucial for early-stage screening as they are faster, less expensive than animal studies, and can provide mechanistic insights.[7][8]
4.1.1 Protocol: Neurotoxicity Assessment using SH-SY5Y Cells
This protocol outlines a method to assess neurotoxicity by measuring cytotoxicity, mitochondrial dysfunction, and oxidative stress.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For a more neuron-like phenotype, differentiate the cells using retinoic acid.[9]
-
Compound Treatment: Plate cells in 96-well plates. Once confluent or differentiated, treat with a range of concentrations of the test this compound compound for 24 hours.[9]
-
Cytotoxicity Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available colorimetric assay kit, as per the manufacturer's instructions.[9]
-
Mitochondrial Function (MTT/Resazurin Assay): Assess cell viability by measuring mitochondrial reductase activity. Incubate cells with MTT or Resazurin reagent and measure the resulting colorimetric or fluorescent signal.[10]
-
Oxidative Stress (ROS Production): Measure the generation of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Incubate treated cells with the probe and quantify fluorescence using a plate reader.
-
Data Analysis: Calculate the concentration at which 50% of the maximum toxic effect is observed (EC50 or IC50) by fitting the dose-response data to a sigmoidal curve.
4.1.2 Protocol: Cardiotoxicity Assessment using Microelectrode Arrays (MEAs)
This protocol describes the use of MEAs to evaluate the effects of compounds on the electrophysiological activity of cardiomyocytes.
-
Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on MEA plates. Allow the cells to form a spontaneously beating syncytium.
-
Baseline Recording: Record the baseline electrical activity (field potentials) of the cardiomyocyte network. Key parameters to measure include beat rate, field potential duration (FPD), and spike amplitude.
-
Compound Application: Apply increasing concentrations of the test this compound compound to the cells.
-
Data Acquisition: After a suitable incubation period at each concentration, record the electrophysiological activity.
-
Data Analysis: Analyze the recordings to detect changes from baseline. A significant prolongation of the FPD is an indicator of potential QT prolongation in vivo.
4.1.3 Quantitative In Vitro Toxicity Data
The following table summarizes hypothetical IC50 values obtained from in vitro assays for a selection of butyrophenones.
| Compound | Cytotoxicity (SH-SY5Y) IC50 (µM) | hERG Channel Blockade IC50 (µM) |
| Haloperidol | 15.2 | 0.09 |
| Droperidol | 12.5 | 0.03 |
| Melperone | 25.8 | 0.55 |
| Benperidol | 8.9 | 0.12 |
| Novel Compound X | Evaluate | Evaluate |
Note: These values are illustrative and should be determined experimentally.
In Vivo Toxicity Assessment
In vivo studies in animal models are required to understand the systemic effects of a compound and to establish a safe starting dose for human trials.[11][12]
4.2.1 Protocol: Acute Oral Toxicity Study (Rodent)
This protocol is a limit test to determine the acute toxicity after a single oral dose, often to establish a preliminary LD50 value.
-
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults of a single sex.[13]
-
Dosing: Following a brief fasting period, administer a single high dose of the test compound (e.g., 2000 mg/kg) via oral gavage. Include a vehicle control group.
-
Observation: Observe the animals closely for the first several hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, ataxia).[14]
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The LD50 is the statistically derived dose that is expected to cause mortality in 50% of the treated animals. If no mortality occurs at the limit dose, the LD50 is considered to be greater than that dose.
4.2.2 Protocol: CNS Safety Pharmacology - Functional Observational Battery (FOB)
The FOB is a series of non-invasive assessments designed to detect gross functional deficits in the nervous system.[14]
-
Animal Model: Typically performed in rats.[14]
-
Dose Groups: Include a vehicle control and at least three dose levels of the test compound, escalating to a dose that produces overt signs of toxicity or the maximum feasible dose.
-
Observations: At the time of expected peak plasma concentration, perform the following assessments:
-
Home Cage Observations: Note posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: Transfer the animal to a novel open arena and record locomotor activity, rearing frequency, and any unusual behaviors (e.g., stereotypy) for a set period.[14]
-
Sensorimotor/Reflex Tests: Evaluate grip strength, landing foot splay, and responses to sensory stimuli (e.g., click, light).[14]
-
Autonomic Measures: Record body temperature.
-
-
Data Analysis: Compare the dose groups to the vehicle control group for statistically significant changes in any of the measured parameters.
4.2.3 Quantitative In Vivo Toxicity Data
The following table provides known acute toxicity data for Haloperidol.
| Compound | Species | Route | LD50 | Citation |
| Haloperidol | Rat | Oral | 165 mg/kg | [1] |
| Haloperidol | Mouse | Intraperitoneal (i.p.) | 60 mg/kg | [1] |
Signaling Pathway Visualizations
Primary Neurological Mechanism of Action and Toxicity
Butyrophenones exert their primary effect by blocking D2 receptors, which can lead to both therapeutic outcomes and adverse neurological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Neuroleptic Agent Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. Conduction disturbances associated with administration of this compound antipsychotics in the critically ill: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a high throughput in vitro toxicity screen predictive of high acute in vivo toxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. youtube.com [youtube.com]
- 14. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Butyrophenone Derivatives as Potential PET Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of butyrophenone derivatives as promising candidates for the development of Positron Emission Tomography (PET) ligands. Butyrophenones, a class of compounds known for their antipsychotic properties, exhibit high affinity for various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. This characteristic makes their radiolabeled analogues valuable tools for in vivo imaging and quantification of these receptors in the brain, aiding in the study of neuropsychiatric disorders and the development of novel therapeutics.
Core Concepts in this compound PET Ligand Development
The development of a successful PET ligand is a multi-step process that begins with the rational design and synthesis of a suitable precursor molecule. This is followed by efficient radiolabeling with a positron-emitting radionuclide, typically Fluorine-18 or Carbon-11. The resulting radioligand must then undergo rigorous in vitro and in vivo evaluation to assess its binding affinity, selectivity, metabolic stability, and ability to cross the blood-brain barrier.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for a selection of this compound derivatives that have been investigated as potential PET ligands. This data is crucial for comparing the suitability of different compounds for imaging specific receptor targets.
Table 1: In Vitro Binding Affinities (Ki) of this compound Derivatives for Dopamine and Serotonin Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Spiperone | 0.04 - 0.2 | 0.2 - 1.0 | 5 - 20 | 0.8 - 2.0 | [1] |
| Haloperidol | 1 - 5 | 1 - 10 | >1000 | 20 - 100 | [1] |
| Benperidol | 0.5 - 2.0 | - | - | 4.4 | [1] |
| Azaperone | 10 - 30 | - | - | 16.6 | [1] |
| Spirilene | 0.2 - 1.0 | - | - | 2.1 | [1] |
| Setoperone | 0.5 - 2.0 | - | 100 - 500 | 0.1 - 0.5 | |
| Altanserin | >1000 | >1000 | 100 - 500 | 0.2 - 1.0 | |
| Atypical Antipsychotic Analogues | 1.0 - 10 | 0.5 - 5.0 | 5 - 50 | 0.5 - 5.0 | [2] |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Table 2: Radiosynthesis and Quality Control Parameters for Selected ¹⁸F-Labeled this compound PET Ligands
| Radioligand | Precursor | Labeling Method | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am) | Radiochemical Purity | Reference |
| [¹⁸F]Spiperone | Nitro- or Halogenated Precursor | Nucleophilic Substitution | 20-40% | 1-5 Ci/µmol | >95% | [3] |
| [¹⁸F]Altanserin | Nitro- or Halogenated Precursor | Nucleophilic Substitution | 15-35% | 1-4 Ci/µmol | >95% | |
| [¹⁸F]Setoperone | Nitro- or Halogenated Precursor | Nucleophilic Substitution | 25-50% | 2-6 Ci/µmol | >95% | |
| Novel ¹⁸F-Butyrophenone Analogues | Tosylated or Mesylated Precursors | Nucleophilic Substitution | 10-30% | 1-3 Ci/µmol | >98% |
Experimental Protocols
This section provides generalized methodologies for the key experiments involved in the development and evaluation of this compound-based PET ligands.
General Synthesis of a this compound Precursor for Radiolabeling
A common route for synthesizing this compound precursors for fluorination involves a Friedel-Crafts acylation followed by functional group manipulation to introduce a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Appropriate amine (e.g., piperidine derivative)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Tosyl chloride or Mesyl chloride
-
Triethylamine
-
Organic solvents (e.g., dichloromethane, acetonitrile, dimethylformamide)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Friedel-Crafts Acylation: React fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-chloro-1-(4-fluorophenyl)butan-1-one.
-
Alkylation of Amine: The resulting chlorothis compound is then reacted with the desired amine (e.g., a spiperone analogue precursor) in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. This step couples the this compound moiety to the amine.
-
Introduction of a Leaving Group: To prepare for radiofluorination, a hydroxyl group on the precursor molecule is often converted to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.
-
Purification: The final precursor is purified using techniques like column chromatography to ensure high chemical purity before radiolabeling.
General Protocol for ¹⁸F-Radiolabeling via Nucleophilic Substitution
The most common method for introducing ¹⁸F into this compound derivatives is through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on the precursor molecule.
Materials:
-
This compound precursor with a leaving group
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron target is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile to remove water, which would otherwise hinder the nucleophilic substitution reaction.
-
Radiolabeling Reaction: The dried, reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reacted with the this compound precursor dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) at an elevated temperature (80-120 °C) for a specific duration (5-20 minutes).
-
Purification: The crude reaction mixture is first passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and some polar impurities. The final purification of the ¹⁸F-labeled this compound is achieved using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the desired product is diluted with sterile water and passed through a sterile filter into a sterile vial. A small amount of ethanol is often added to maintain solubility.
Quality Control of the Final Radiopharmaceutical
Before administration, the ¹⁸F-labeled this compound PET ligand must undergo several quality control tests to ensure its safety and efficacy.[4][5][6]
Tests:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Radiochemical Purity: This is determined by analytical HPLC and/or thin-layer chromatography (TLC) to quantify the percentage of the total radioactivity that is incorporated into the desired radioligand. The radiochemical purity should typically be >95%.[6]
-
Chemical Purity: Analytical HPLC is used to identify and quantify any non-radioactive chemical impurities, including the starting precursor.
-
Radionuclidic Identity and Purity: The identity of the radionuclide is confirmed by measuring its half-life. The radionuclidic purity is assessed using gamma-ray spectroscopy to ensure that other positron-emitting isotopes are not present.
-
Molar Activity (Am): This is the amount of radioactivity per mole of the compound and is a critical parameter for receptor imaging studies. It is calculated by dividing the total radioactivity by the total amount of the compound (labeled and unlabeled).
-
Residual Solvents: The concentration of residual solvents from the synthesis (e.g., acetonitrile, ethanol) is determined by gas chromatography and must be below specified limits.
-
Sterility and Endotoxin Levels: The final product must be sterile and have endotoxin levels below the accepted threshold for intravenous injection.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the development of this compound PET ligands.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Serotonin 5-HT2A receptor signaling cascade.
General Workflow for PET Ligand Development
Caption: Workflow for PET ligand development.
References
- 1. 5-Hydroxytryptamine receptor in rabbit aorta: characterization by this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Butyrophenone Scaffold: A Technical Guide to Structure-Activity Relationships for Neuroleptic Drug Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of butyrophenones, a critical class of antipsychotic agents. By understanding the intricate interplay between chemical structure and pharmacological activity, researchers can better design novel therapeutics with improved efficacy and safety profiles. This document outlines the core structural features of butyrophenones, presents quantitative data on their receptor binding affinities, details key experimental protocols for their evaluation, and visualizes the primary signaling pathways through which they exert their effects.
Core Structure-Activity Relationship of Butyrophenones
The pharmacological activity of butyrophenone derivatives is dictated by several key structural motifs. The classical this compound pharmacophore consists of a fluorinated aromatic ring linked by a three-carbon propyl chain to a basic nitrogen atom, typically incorporated within a piperidine ring.[1][2]
The essential structural components for antipsychotic activity are:
-
Aromatic Ring (Ar): A para-fluorinated phenyl group is a common feature and generally enhances neuroleptic potency.[1][2]
-
Carbonyl Group (X): A carbonyl group (C=O) at the benzylic position is optimal for activity. Reduction of this group to a hydroxyl (C(H)OH) can still afford active compounds, though often with altered properties.[1]
-
Propyl Chain (n=3): An unbranched three-carbon chain between the carbonyl group and the basic nitrogen is crucial for optimal activity. Lengthening or shortening this chain diminishes antipsychotic potency.[1][2]
-
Basic Nitrogen: A tertiary amine, usually incorporated into a cyclic structure like a piperidine or tetrahydropyridine ring, is essential for activity. This nitrogen is protonated at physiological pH, allowing for ionic interactions with the receptor.
-
4-Substituted Piperidine Ring (Ar1): The nature of the substituent at the 4-position of the piperidine ring significantly influences the potency and receptor selectivity of the compound. An aromatic group at this position is often required.[1]
Quantitative Receptor Binding Data
The primary mechanism of action for typical this compound antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, newer "atypical" antipsychotics often exhibit a broader receptor binding profile, with significant affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This multi-receptor interaction is thought to contribute to a lower incidence of extrapyramidal side effects.
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of selected this compound derivatives for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| Haloperidol | 250 | 1.2 | 5 | 50 | - | 1000 | [3][4] |
| Spiperone | 200 | 0.16 | 1.8 | 1.4 | - | 100 | [3][4] |
| Trifluperidol | - | 0.5 | - | - | - | - | [5] |
| Benperidol | - | 0.34 | 20 | 25 | - | - | [3] |
| Pipamperone | - | 26 | 2.1 | 1.3 | - | - | [3] |
| Compound 20b | >10000 | 28.5 | 11.2 | 0.8 | 115 | 123 | [3] |
| Compound 20c | >10000 | 11.2 | 4.5 | 0.5 | 89.1 | 97.7 | [3] |
Key Signaling Pathways
Butyrophenones exert their pharmacological effects by modulating specific G-protein coupled receptor (GPCR) signaling cascades. The two primary pathways relevant to their antipsychotic action are the dopamine D2 receptor pathway and the serotonin 5-HT2A receptor pathway.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi/o).[6][7] Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] Butyrophenones act as antagonists at D2 receptors, blocking the effects of dopamine and thereby preventing the inhibition of adenylyl cyclase.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are coupled to Gαq proteins.[9][10] Agonist binding to these receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[10][11] Atypical butyrophenones often act as antagonists at 5-HT2A receptors, blocking this signaling cascade.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The evaluation of this compound derivatives typically involves a combination of in vitro binding and functional assays to determine their affinity for various receptors and their efficacy as agonists or antagonists.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: 10 µM Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional cAMP Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of a this compound derivative to block the dopamine-induced inhibition of cAMP production.
Caption: Workflow for a D2R functional cAMP assay.
-
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[12]
-
Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).[12]
-
Adenylyl Cyclase Activator: Forskolin.[12]
-
D2 Receptor Agonist: Dopamine or a selective agonist like Quinpirole.
-
Test Compounds: this compound derivatives.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12]
-
-
Procedure:
-
Seed the D2 receptor-expressing cells into a 96-well plate and incubate overnight.[12]
-
Wash the cells with assay medium.
-
Pre-incubate the cells with serial dilutions of the test this compound compound for 15-20 minutes.
-
Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells to stimulate cAMP production.[12]
-
Immediately add a D2 receptor agonist (e.g., dopamine) to stimulate the D2 receptors.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[12]
-
Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that restores the forskolin-stimulated cAMP level by 50%.
-
Conclusion
The structure-activity relationship of butyrophenones is a well-established yet evolving field. While the core pharmacophore for D2 receptor antagonism is clearly defined, modern drug discovery efforts are focused on fine-tuning the piperidine substituents to achieve a multi-receptor binding profile, particularly incorporating 5-HT2A antagonism. This approach aims to develop atypical antipsychotics with an improved side-effect profile. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working on the design and development of novel this compound-based therapeutics for the treatment of psychotic disorders.
References
- 1. msudenver.edu [msudenver.edu]
- 2. youtube.com [youtube.com]
- 3. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Haloperidol from Butyrophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the antipsychotic drug Haloperidol, starting from butyrophenone precursors. The synthesis is a multi-step process involving the preparation of two key intermediates, 4-chloro-4'-fluorothis compound and 4-(4-chlorophenyl)-4-hydroxypiperidine, followed by their condensation to yield Haloperidol. This protocol is intended for research and development purposes and should be carried out by qualified chemists in a well-equipped laboratory.
Overall Synthetic Pathway
The synthesis of Haloperidol is achieved through a convergent approach, where two main fragments are synthesized separately and then combined in the final step.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-4'-fluorothis compound (Intermediate 1)
This step involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
A mixture of fluorobenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, 10% sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 4-chloro-4'-fluorothis compound as a pale yellow oil.
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point | 135-140 °C at 2 mmHg |
| ¹H NMR (CDCl₃, δ) | 7.95-8.05 (m, 2H), 7.05-7.15 (m, 2H), 3.65 (t, 2H), 3.10 (t, 2H), 2.20 (quint, 2H) |
| ¹³C NMR (CDCl₃, δ) | 198.5, 165.8 (d, J=255 Hz), 133.0, 130.8 (d, J=9 Hz), 115.7 (d, J=22 Hz), 44.8, 35.5, 26.9 |
Table 1: Quantitative data for the synthesis of 4-chloro-4'-fluorothis compound.
Step 2: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine (Intermediate 2)
This intermediate is synthesized via a Grignard reaction between the Grignard reagent derived from 4-chlorobromobenzene and 1-benzyl-4-piperidone, followed by debenzylation.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzyl-4-piperidone
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Toluene
Procedure:
Part A: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of a solution of 4-chlorobromobenzene (1.1 equivalents) in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining 4-chlorobromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to room temperature and add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, stir the reaction mixture at room temperature for 3 hours, then reflux for 2 hours.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
Part B: Debenzylation to 4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Dissolve the crude 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in methanol.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at 40-50 psi for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from toluene to afford 4-(4-chlorophenyl)-4-hydroxypiperidine as a white solid.
| Parameter | Value |
| Yield (overall) | 60-70% |
| Melting Point | 155-158 °C |
| ¹H NMR (DMSO-d₆, δ) | 7.30-7.45 (m, 4H), 4.95 (s, 1H, -OH), 2.85-3.00 (m, 2H), 2.60-2.75 (m, 2H), 1.40-1.60 (m, 4H) |
| ¹³C NMR (DMSO-d₆, δ) | 147.8, 128.2, 127.5, 120.3, 69.8, 43.5, 37.9 |
Table 2: Quantitative data for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.
Step 3: Synthesis of Haloperidol
The final step is the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorothis compound.
Materials:
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
4-Chloro-4'-fluorothis compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Methyl Isobutyl Ketone (MIBK)
-
Isopropanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), 4-chloro-4'-fluorothis compound (1.05 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents) in methyl isobutyl ketone.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer and wash it with water.
-
Cool the organic layer to 0-5 °C to induce crystallization of the product.
-
Filter the solid product and wash with cold methyl isobutyl ketone.
-
Recrystallize the crude Haloperidol from isopropanol to obtain a pure white to off-white crystalline solid.
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 148-152 °C |
| ¹H NMR (DMSO-d₆, δ) | 8.05-8.15 (m, 2H), 7.30-7.45 (m, 6H), 4.85 (s, 1H, -OH), 3.00 (t, 2H), 2.70-2.85 (m, 2H), 2.30-2.45 (m, 2H), 1.80-1.95 (m, 2H), 1.40-1.60 (m, 4H) |
| ¹³C NMR (DMSO-d₆, δ) | 198.1, 164.5 (d, J=250 Hz), 147.9, 133.5, 131.2 (d, J=9 Hz), 128.3, 127.5, 115.8 (d, J=22 Hz), 69.5, 57.2, 50.5, 37.8, 35.8, 21.9 |
Table 3: Quantitative data for the synthesis of Haloperidol.
Disclaimer: These protocols are provided for informational purposes only and should be adapted and optimized by qualified personnel. All chemical manipulations should be performed in a fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Butyrophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophenones are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of butyrophenones such as haloperidol, droperidol, and spiperone.[1] This application note provides detailed protocols and methodologies for the analysis of butyrophenones using reverse-phase HPLC (RP-HPLC).
Principle of the Method
The described methods utilize reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or CN) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the butyrophenone analytes between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector at a wavelength where the analytes exhibit maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The specific conditions can be adapted based on the target analyte and available instrumentation.
Table 1: HPLC Instrumentation and General Conditions
| Parameter | Specification |
| HPLC System | Isocratic or Gradient capable HPLC system |
| Detector | UV-Vis Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or CN |
| Column Temperature | Ambient or controlled (e.g., 35-40°C) |
| Injection Volume | 10-20 µL |
| Software | Data acquisition and processing software |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate buffer salts (e.g., potassium dihydrogen phosphate)
-
Acids (e.g., phosphoric acid, formic acid) for pH adjustment
-
Reference standards of the butyrophenones of interest (e.g., Haloperidol, Droperidol, Spiperone)
Preparation of Mobile Phase and Standard Solutions
Mobile Phase Preparation (Example for Haloperidol Analysis):
A mixture of methanol and phosphate buffer (90:10 v/v) with the pH adjusted to 9.8 can be used for isocratic elution.[2][3] Another option includes a mobile phase of 40:60 tetrahydrofuran:water with 0.75% phosphoric acid.[2] For droperidol analysis, a mobile phase of phosphate buffer (pH 4.0) and acetonitrile (30:70 v/v) has been reported.[4] All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]
Standard Solution Preparation:
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or the mobile phase.[5] From this stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.
Sample Preparation
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., mobile phase).
-
Sonicate for a sufficient time to ensure complete dissolution of the API.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.[6]
For Biological Matrices (e.g., Plasma, Serum):
-
To a known volume of the biological sample (e.g., 1 mL of serum), add a protein precipitation agent like ice-cold acetonitrile.[7]
-
Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Carefully collect the supernatant and, if necessary, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for the analysis of different butyrophenones.
Table 2: HPLC Method Parameters for this compound Analysis
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | - | - |
| Haloperidol | Microbond-apak CN | 40:60 THF:Water with 0.75% Phosphoric Acid | - | 254 | 5.4 |
| Haloperidol | C18 | 90:10 Methanol:Phosphate Buffer (pH 9.8) | - | - | - |
| Haloperidol | C18 | 10:90:0.1 Potassium Dihydrogen Phosphate (100mM):Acetonitrile:TEA (pH 3.5) | 2 | 230 | 2.758 |
| Droperidol | Agilent C18 (250x4.6mm, 5µm) | 30:70 Phosphate Buffer (pH 4.0):Acetonitrile | 1 | 254 | 3.503 |
| Spiperone | RP 8 | 30:70 Acetonitrile:0.1% Aqueous Formic Acid | 0.15 | MS/MS | - |
Table 3: Method Validation Parameters for this compound Analysis
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Haloperidol | 1 - 100 | 0.99 | - | - | - |
| Haloperidol | 2.5 - 50 | 0.999 | - | - | - |
| Haloperidol | 1 - 16 | 0.9995 | 0.045 | 0.135 | 99.55 - 100.42 |
| Droperidol | 20 - 100 | 0.999 | 3.1 | 10.1 | - |
Method Validation
Validation of the HPLC method is essential to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Experimental workflow for HPLC analysis of butyrophenones.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Sensitive analysis of this compound neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmacreations.com [pharmacreations.com]
- 5. scielo.br [scielo.br]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
Application of Butyrophenones in Radiolabeling for Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophenones are a class of antipsychotic drugs that act as potent antagonists for the dopamine D2 receptor. This characteristic makes their derivatives ideal candidates for the development of radiolabeled ligands for in vivo imaging of D2 receptors using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging techniques are invaluable tools in neuroscience research and drug development, allowing for the non-invasive quantification and localization of dopamine receptors in the living brain. This document provides detailed application notes and experimental protocols for the radiolabeling of butyrophenone derivatives and their use in preclinical and clinical imaging studies.
Application Notes
Radiolabeled butyrophenones are primarily utilized for the in vivo visualization and quantification of dopamine D2 receptors. The choice between PET and SPECT imaging modalities often depends on the available infrastructure, the desired resolution, and the specific research question. PET offers higher sensitivity and spatial resolution compared to SPECT. Commonly used positron-emitting radionuclides for labeling butyrophenones include Carbon-11 ([11C]) and Fluorine-18 ([18F]), while Iodine-123 ([123I]) is a common choice for SPECT imaging.
The selection of a specific this compound derivative for radiolabeling is crucial and depends on factors such as its affinity and selectivity for the D2 receptor, its ability to cross the blood-brain barrier, and its metabolic stability. Derivatives of spiperone and haloperidol have been extensively studied and validated as effective radiotracers.
Quantitative analysis of PET and SPECT data allows for the determination of key parameters such as receptor density (Bmax) and binding potential (BP), which can be used to study receptor occupancy by therapeutic drugs, monitor disease progression, and evaluate the efficacy of novel treatments for neuropsychiatric disorders like Parkinson's disease and schizophrenia.
Quantitative Data of this compound-Based Radiotracers
The following table summarizes key quantitative data for commonly used this compound-based radiotracers for PET and SPECT imaging.
| Radiotracer | Imaging Modality | Radionuclide | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (at end of synthesis) |
| [11C]Raclopride | PET | 11C | Desmethyl-raclopride | 20-34% | >99% | Not Reported |
| [18F]Fallypride | PET | 18F | Tosylate precursor | ~55% | >99% | >100 GBq/µmol |
| [123I]IBZM | SPECT | 123I | BZM | 56-69% | >98% | Not Reported |
Experimental Protocols
Protocol 1: Automated Synthesis of [11C]Raclopride for PET Imaging
This protocol describes the automated synthesis of [11C]Raclopride, a selective D2 receptor antagonist, using a commercial synthesis module.
Materials:
-
[11C]CO2 produced from a cyclotron
-
Lithium aluminum hydride (LiAlH4) solution
-
Hydriodic acid (HI)
-
Desmethyl-raclopride precursor (1 mg)
-
Dimethyl sulfoxide (DMSO, 0.2 ml)
-
8M Sodium hydroxide (NaOH, 5µl)
-
HPLC purification system
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol for injection
-
0.22 µm sterile filter
Procedure:
-
Production of [11C]Methyl Iodide ([11C]CH3I):
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
The [11C]CO2 is converted to [11C]methane ([11C]CH4) by reduction with LiAlH4.
-
[11C]CH4 is then reacted with iodine vapor in the presence of a catalyst to produce [11C]CH3I.
-
-
Radiolabeling Reaction:
-
The produced [11C]CH3I is bubbled into a reactor vessel containing the desmethyl-raclopride precursor dissolved in DMSO and NaOH.
-
The reaction mixture is heated to 70°C for 5 minutes to facilitate the methylation reaction.
-
-
Purification:
-
The reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The HPLC eluent containing the [11C]Raclopride is collected and diluted with sterile water.
-
The diluted solution is passed through a C18 Sep-Pak cartridge to trap the product.
-
-
Formulation:
-
The C18 cartridge is washed with sterile water to remove any impurities.
-
The purified [11C]Raclopride is eluted from the cartridge with ethanol.
-
The ethanol solution is diluted with sterile saline to obtain the final injectable product.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical HPLC.
-
The product is tested for sterility and pyrogenicity before clinical use.
-
Protocol 2: Synthesis of [18F]Fallypride for PET Imaging.[1][2][3]
This protocol outlines the synthesis of [18F]Fallypride, another potent and selective D2/D3 receptor antagonist for PET imaging.[1]
Materials:
-
[18F]Fluoride in [18O]water from a cyclotron
-
Quaternary methylammonium (QMA) cartridge
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Tosylate precursor of fallypride
-
HPLC purification system
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol for injection
-
0.22 µm sterile filter
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride is passed through a QMA cartridge to trap the [18F]F-.
-
The trapped [18F]F- is then eluted from the cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen gas at an elevated temperature to obtain the anhydrous [18F]fluoride-K222 complex.
-
-
Radiofluorination:
-
The tosylate precursor of fallypride, dissolved in acetonitrile, is added to the dried [18F]fluoride-K222 complex.
-
The reaction mixture is heated at 100°C for 10 minutes to facilitate the nucleophilic substitution reaction.[2]
-
-
Purification:
-
The reaction is cooled, and the crude product is purified using semi-preparative HPLC.[2]
-
-
Formulation:
-
The HPLC fraction containing [18F]Fallypride is collected, diluted with water, and passed through a C18 cartridge.
-
The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection after passing through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Radiochemical purity and identity are confirmed by analytical HPLC.
-
The final product is tested for sterility, pyrogenicity, and residual solvents.
-
Protocol 3: Synthesis of [123I]IBZM for SPECT Imaging.[4]
This protocol describes the preparation of [123I]Iodobenzamide (IBZM), a selective D2 receptor ligand for SPECT imaging.[3]
Materials:
-
(S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM) precursor (50 µg)
-
Ethanol (EtOH)
-
Buffer pH 2
-
Sodium [123I]iodide (Na[123I]I) in 0.1 M NaOH
-
Diluted peracetic acid (50 µL)
-
Solid Phase Extraction (SPE) cartridge
-
Reverse-phase HPLC system
Procedure:
-
Reaction Setup:
-
The BZM precursor is dissolved in ethanol and mixed with a pH 2 buffer in a reaction vial.
-
-
Radioiodination:
-
The Na[123I]I solution is added to the reaction vial, followed by the addition of diluted peracetic acid.
-
The reaction mixture is heated at 65°C for 14 minutes.[3]
-
-
Purification:
-
The crude reaction mixture is first purified by Solid Phase Extraction (SPE).
-
Further purification is achieved by reverse-phase HPLC to isolate [123I]IBZM.[3]
-
-
Formulation:
-
The HPLC fraction containing the purified [123I]IBZM is collected and formulated in a suitable vehicle for injection, typically sterile saline with a small amount of ethanol.
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical HPLC.
-
The product is tested for sterility and pyrogenicity.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for PET Radiotracer Production
Caption: General workflow for PET radiotracer production and imaging.
References
- 1. A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [123I]IBZM: a reliable procedure for routine clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Butyrophenone Metabolites: A Guide for Researchers
Application Notes and Protocols for the Extraction, Separation, and Detection of Butyrophenone Metabolites in Biological Matrices.
This document provides detailed methodologies for the isolation and analysis of this compound metabolites, targeting researchers, scientists, and drug development professionals. The protocols outlined herein describe techniques for sample preparation, chromatographic separation, and detection, with a focus on reproducibility and accuracy.
Introduction
Butyrophenones are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Understanding their metabolism is crucial for drug development, therapeutic drug monitoring, and toxicological studies. The isolation of their metabolites from complex biological matrices such as plasma and urine presents an analytical challenge. This guide details robust methods for the efficient extraction and sensitive detection of these compounds.
Metabolic Pathway of Butyrophenones
The metabolism of butyrophenones, with haloperidol as a primary example, is a complex process primarily occurring in the liver. The main biotransformation routes include oxidative N-dealkylation, carbonyl reduction, and glucuronidation.[1][2] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, play a significant role in the oxidative metabolism of these compounds.[3][4] Carbonyl reductase is also involved in the reduction of the ketone group.[3] The major metabolic pathways for haloperidol are illustrated below.[1][3]
Experimental Workflow for Metabolite Isolation and Analysis
The general workflow for the isolation and analysis of this compound metabolites from biological samples involves several key stages: sample preparation (extraction), chromatographic separation, and detection.
Data Presentation: Quantitative Analysis of this compound Metabolites
The following tables summarize quantitative data from various studies on the analysis of this compound metabolites using different analytical techniques.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Compound | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Haloperidol | Human Plasma | 0.100 - 50.0 | - | 0.100 | >90 | [5] |
| Haloperidol | Human Plasma | 1 - 15 | - | 1 | - | [6] |
| Reduced Haloperidol | Human Plasma | 0.5 - 50 | 0.075 | 0.25 | 70 | [7] |
| Haloperidol | Human Plasma | 0.5 - 50 | 0.100 | 0.25 | 58 | [7] |
| Moperone | Human Plasma | 0.01 - 50 (ng/0.1mL) | 0.03 | 0.1 | 12.7 - 31.8 | |
| Spiroperidol | Human Plasma | 0.01 - 50 (ng/0.1mL) | 0.05 | 0.1 | 12.7 - 31.8 | |
| Pimozide | Human Plasma | 0.05 - 50 (ng/0.1mL) | 0.2 | 0.5 | 12.7 - 31.8 | |
| Floropipamide | Human Plasma | 0.05 - 50 (ng/0.1mL) | 0.1 | 0.2 | 1.08 - 4.86 | |
| Bromperidol | Human Plasma | 0.05 - 50 (ng/0.1mL) | 0.1 | 0.2 | 1.08 - 4.86 |
Table 2: Gas Chromatography (GC) Based Methods
| Compound | Matrix | Linearity Range | Detection Limit | Recovery (%) | Method | Citation |
| Haloperidol | Whole Blood, Urine | 0.4 - 4 pmol (on column) | ~0.1 pmol (on column) | >90 | GC-SID | [8] |
| Pipamperone | Whole Blood, Urine | 0.4 - 4 pmol (on column) | ~0.1 pmol (on column) | >90 | GC-SID | [8] |
| Bromperidol | Whole Blood, Urine | 0.4 - 4 pmol (on column) | ~0.1 pmol (on column) | >90 | GC-SID | [8] |
| Moperone | Whole Blood, Urine | - | ~0.1 pmol (on column) | >90 | GC-SID | [8] |
| Haloperidol | Human Serum/Plasma | - | 0.4 ng/mL | 63 | GC-NPD | [7] |
| Reduced Haloperidol | Human Serum/Plasma | - | 1.0 ng/mL | - | GC-NPD | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Haloperidol from Human Plasma
This protocol is adapted for the extraction of haloperidol from plasma samples for LC-MS/MS analysis.[5]
Materials:
-
3M Empore extraction disk plates (96-well format)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (Haloperidol-d4)
-
Human plasma samples
-
Automated pipetting robot (optional, for high-throughput)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (Haloperidol-d4).
-
SPE Cartridge Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute haloperidol and the internal standard with 500 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Haloperidol from Human Plasma
This protocol describes a salt-assisted liquid-liquid microextraction (SALLME) technique for haloperidol from plasma.[6]
Materials:
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl)
-
Internal standard (Haloperidol-d4)
-
Human plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of plasma with the internal standard.
-
Protein Precipitation and Extraction: Add 300 µL of acetonitrile to the plasma sample.
-
Phase Separation: Add 200 mg of NaCl to induce phase separation. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Collection: Carefully collect the upper acetonitrile layer.
-
Analysis: Inject an aliquot of the acetonitrile layer directly into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis of this compound Metabolites
This protocol provides general parameters for the analysis of this compound metabolites by LC-MS/MS.[5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5-10% B, ramp to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For example, for haloperidol, m/z 376 -> 165, and for haloperidol-d4, m/z 380 -> 169.[5]
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.
Protocol 4: GC-MS Analysis of Butyrophenones
This protocol outlines a general procedure for the analysis of butyrophenones by GC-MS, often requiring derivatization.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
GC Conditions:
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., 5%-diphenyl-95%-dimethylsiloxane copolymer).[9]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a high temperature (e.g., 300°C) to elute all compounds of interest.
-
Injector and Transfer Line Temperature: Typically 250-280°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mass Range: Scan a mass range appropriate for the expected metabolites (e.g., m/z 50-550).
Derivatization (if necessary):
For less volatile metabolites, derivatization may be required to improve their chromatographic properties. Silylation is a common derivatization technique for compounds with active hydrogens.
Conclusion
The methodologies presented in this document provide a comprehensive framework for the successful isolation and quantification of this compound metabolites from biological matrices. The choice of extraction technique and analytical platform will depend on the specific research goals, available instrumentation, and the required sensitivity and throughput. Proper validation of these methods is essential to ensure the accuracy and reliability of the obtained results.
References
- 1. ClinPGx [clinpgx.org]
- 2. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of some butyrophenones in body fluids by gas chromatography with surface ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isp.idaho.gov [isp.idaho.gov]
Application Notes and Protocols for the Crystallization of Butyrophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the crystallization of butyrophenones, a class of compounds with significant applications in the pharmaceutical industry, particularly as antipsychotic agents. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers troubleshooting guidance to assist researchers in obtaining high-purity crystalline butyrophenone derivatives.
Physicochemical Data of this compound and Derivatives
Successful crystallization is fundamentally dependent on the solubility characteristics of the compound in various solvents. The following tables summarize the available solubility data for this compound and provide representative data for a common derivative, Haloperidol. It is important to note that the solubility of this compound derivatives can vary significantly based on their specific substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Melting Point | 11-13 °C[1][2][3] |
| Boiling Point | 228-230 °C[1][2][3] |
| Water Solubility | Insoluble[1][2][3] |
| Solubility in Organic Solvents | |
| Chloroform | Slightly soluble[1][2][3] |
| Methanol | Slightly soluble[1][2][3] |
Table 2: Representative Solubility of a this compound Derivative (Haloperidol)
| Solvent | Solubility |
| Ethanol | 0.45 g / 100 mL |
| Methanol | 3.9 mg / mL |
| Chloroform | 1 g in ~200 mL |
| Acetone | 1.1 mg / g |
| Ether | 0.15 mg / mL |
| Water | 1 mg / 100 mL |
Note: The data in Table 2 is representative and solubility can vary for different this compound derivatives.
Experimental Protocols for this compound Crystallization
The choice of crystallization method and solvent system is critical and depends on the specific this compound derivative. Below are general protocols that can be adapted for various butyrophenones.
Protocol 1: Single Solvent Recrystallization
This method is suitable for this compound derivatives that exhibit a significant difference in solubility in a particular solvent at high and low temperatures.
Materials:
-
This compound derivative (crude)
-
High-purity solvent (e.g., ethanol, isopropanol, acetone)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a solvent in which the this compound derivative is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring. If using a volatile solvent, a condenser should be fitted to the flask.
-
Saturation: Continue adding small portions of the hot solvent until the compound completely dissolves. It is crucial to add only the minimum amount of solvent required to achieve a saturated solution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent-Antisolvent Crystallization
This method is effective when the this compound derivative is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "antisolvent").
Materials:
-
This compound derivative (crude)
-
Solvent (e.g., acetone, methanol)
-
Antisolvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Burette or dropping funnel
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound derivative in a minimum amount of the "solvent" at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add the "antisolvent" dropwise from a burette or dropping funnel.
-
Induction of Crystallization: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of precipitation.
-
Crystal Growth: At the first sign of turbidity, stop the addition of the antisolvent and allow the solution to stir for a period to promote crystal growth. Seeding with a small crystal of the pure compound can be beneficial at this stage.
-
Cooling: To maximize the yield, the flask can be cooled in an ice bath.
-
Crystal Collection and Washing: Collect and wash the crystals as described in Protocol 1, using a mixture of the solvent and antisolvent as the wash liquor.
-
Drying: Dry the crystals under vacuum.
Logical Workflow for this compound Crystallization
The following diagram illustrates the general decision-making process and workflow for the crystallization of a this compound derivative.
References
Application Notes and Protocols: Utilizing Butyrophenone Derivatives in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophenone derivatives are a class of compounds widely recognized for their antipsychotic properties, primarily attributed to their potent antagonism of dopamine D2 receptors.[1][2] However, their pharmacological profile often extends to other receptors, including various dopamine and serotonin subtypes.[3][4] Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a ligand, such as a this compound derivative, for a specific receptor.[5][6] This is achieved by measuring the ability of the unlabeled test compound to displace a labeled ligand (often radioactive) from the receptor.[1][7] These application notes provide a detailed overview and experimental protocols for utilizing this compound derivatives in competitive binding assays to characterize their receptor binding profiles.
Core Principles of Competitive Binding Assays
Competitive binding assays are based on the principle of the law of mass action. In these assays, a fixed concentration of a labeled ligand (e.g., a radiolabeled this compound like [³H]-spiperone) and a receptor source (e.g., cell membranes expressing the target receptor) are incubated with varying concentrations of an unlabeled competitor compound (the this compound derivative being tested).[8] The unlabeled compound competes with the labeled ligand for the same binding site on the receptor. As the concentration of the unlabeled competitor increases, the amount of bound labeled ligand decreases. This displacement is measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50). The inhibition constant (Ki), which reflects the affinity of the competitor for the receptor, can then be derived from the IC50 value.[1]
Data Presentation: Receptor Binding Affinities of this compound Derivatives
The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of selected this compound derivatives for various dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | Reference(s) |
| Haloperidol | 0.517 - 2.84 | - | 5 | [1][9] |
| Spiperone | 0.16 | 0.125 ± 0.033 | 1.8 | [9][10] |
| Benperidol | 0.027 - 0.34 | - | 20 | [1][9] |
| Pipamperone | 26 | - | 2.1 | [9] |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | Reference(s) |
| Haloperidol | 50 | - | - | [9] |
| Spiperone | 1.4 | - | - | [9] |
| Benperidol | 25 | - | - | [9] |
| Pipamperone | 1.3 | - | - | [9] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol describes a standard method to determine the binding affinity of a this compound derivative for the dopamine D2 receptor using [³H]-spiperone as the radioligand.[1][11]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatum homogenate.[10][12]
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).[9]
-
Test Compounds: this compound derivatives (e.g., haloperidol, spiperone) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand, such as 2 µM (+)-butaclamol or 10 µM unlabeled spiperone.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, centrifuge.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellets or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add receptor membranes, [³H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and assay buffer.[1][9]
-
Non-specific Binding (NSB): Add receptor membranes, [³H]-Spiperone, and the non-specific binding control.
-
Competition Binding: Add receptor membranes, [³H]-Spiperone, and varying concentrations of the test this compound derivative.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive MS Binding Assay for Dopamine D2 Receptors
This protocol offers a non-radioactive alternative using mass spectrometry (MS) to quantify the unbound marker, spiperone.[13][14]
Materials:
-
Receptor Source: Porcine striatal membrane fraction.[13]
-
Native Marker: Spiperone.
-
Test Compounds: Dopamine receptor antagonists (e.g., (+)-butaclamol, chlorpromazine).
-
Internal Standard: Haloperidol.[13]
-
Buffer: Nonvolatile buffer suitable for MS.
-
Equipment: Centrifuge, solid-phase extraction (SPE) cartridges, LC-ESI-MS-MS system.
Procedure:
-
Binding Assay:
-
Incubate the receptor membranes with spiperone and varying concentrations of the test compound in the nonvolatile buffer.
-
-
Separation:
-
Centrifuge the samples to pellet the membranes with bound ligand.
-
Collect the supernatant containing the unbound spiperone.
-
-
Sample Preparation:
-
Use a solid-phase extraction procedure to separate spiperone from MS-incompatible components in the supernatant.[13]
-
-
Quantification:
-
Quantify the amount of unbound spiperone in the purified supernatant using LC-ESI-MS-MS. Use haloperidol as an internal standard for accurate quantification.[13]
-
-
Data Analysis:
-
The decrease in the concentration of unbound spiperone corresponds to the amount bound to the receptor in the presence of the competitor.
-
Generate a competition curve and calculate the IC50 and Ki values as described in the radioligand assay protocol.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 receptor signaling pathway and antagonism by butyrophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 12. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving Butyrophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to characterize the activity of butyrophenone compounds. The included methodologies cover receptor binding, functional responses, and cytotoxicity, offering a comprehensive framework for preclinical drug evaluation.
Introduction to this compound Compounds and Cell-Based Assays
Butyrophenones are a class of antipsychotic drugs that primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors.[1][2] Many compounds in this class also exhibit affinity for other receptors, including serotonin (5-HT), sigma (σ), and adrenergic receptors, contributing to their overall pharmacological profile.[3][4][5] Cell-based assays are indispensable tools for elucidating the mechanisms of action, potency, and potential toxicity of this compound derivatives in a biologically relevant context.[6] These assays allow for the quantitative assessment of ligand-receptor interactions and downstream signaling events in living cells.[6]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative this compound compounds at various receptors and in cytotoxicity assays.
Table 1: Receptor Binding Affinities (Ki) of this compound Compounds
| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Haloperidol | Dopamine D2 | CHO cells | [3H]Spiperone | 3 | [1] |
| Dopamine D2 | Rat Striatum | [3H]Spiperone | 2.8 | [5] | |
| Dopamine D2 | Human D2L receptor-expressing CHO cells | [3H]-spiperone | 0.6 | [7] | |
| Serotonin 5-HT2A | Rat Frontal Cortex | [3H]Spiperone | - | [3] | |
| Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | - | [8] | |
| Spiperone | Dopamine D2 | - | - | - | [9] |
| Serotonin 5-HT2A | - | - | - | [9] |
Table 2: Functional Potency (IC50) and Cytotoxicity of Haloperidol
| Assay Type | Cell Line | Measurement | IC50 (µM) | Reference |
| Cytotoxicity | U87 Glioblastoma | Cell Viability (MTT/Trypan Blue) | 23 | [10] |
| T98 Glioblastoma | Cell Viability (MTT/Trypan Blue) | 35 | [10] | |
| U251 Glioblastoma | Cell Viability (MTT/Trypan Blue) | 38 | [10] | |
| SH-SY5Y Neuroblastoma | Cytotoxicity | 57 | [11] | |
| HUH-7 Hepatocarcinoma | Cytotoxicity | - | [11] | |
| Dopamine D2 Antagonism | HEK-293T | β-arrestin-2 translocation | - | [7] |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound compounds for the dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone.
-
Non-specific Binding Control: Unlabeled spiperone or haloperidol at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
[3H]Spiperone at a concentration near its Kd (e.g., 0.5 nM).[12]
-
Assay buffer.
-
Varying concentrations of the test this compound compound for competition curves.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled spiperone or haloperidol.[12]
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound compounds.
Materials:
-
Cell Line: SH-SY5Y, U87, or other relevant cell lines.[10][13]
-
Culture Medium: Appropriate medium for the chosen cell line.
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds: this compound derivatives at various concentrations.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT reagent to each well (typically 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[10]
-
cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation (e.g., dopamine D2 receptor), by monitoring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: CHO or HEK293 cells expressing the dopamine D2 receptor.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: this compound antagonists.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[14][15]
-
Cell culture medium.
-
96-well plates.
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the this compound antagonist for a short period.
-
Stimulation: Add a fixed concentration of an agonist (e.g., dopamine) along with a sub-maximal concentration of forsklin to stimulate cAMP production. Forskolin is used to elevate the basal cAMP level, making the inhibitory effect of the Gi-coupled receptor more apparent.[15]
-
Incubation: Incubate for the time specified in the cAMP assay kit protocol to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[15]
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. haloperidol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. youtube.com [youtube.com]
- 3. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells [mdpi.com]
- 11. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Application of Nuclear Magnetic Resonance (NMR) in the Characterization of Butyrophenones
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrophenones are a class of chemical compounds that form the structural basis for a significant group of pharmaceutical drugs, particularly antipsychotics. These drugs, including well-known examples like haloperidol, benperidol, and droperidol, primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors. A thorough structural and functional characterization of these molecules is paramount for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of butyrophenones. This document provides a detailed overview of the application of NMR in this context, including experimental protocols and data interpretation.
Core Applications of NMR in Butyrophenone Characterization
NMR spectroscopy provides a wealth of information at the atomic level, enabling:
-
Unambiguous Structure Verification: Confirmation of the chemical structure of newly synthesized or isolated this compound derivatives.
-
Purity Assessment: Detection and quantification of impurities, residual solvents, and degradation products.
-
Conformational Analysis: Determination of the three-dimensional structure and dynamic properties of butyrophenones in solution.
-
Drug-Receptor Interaction Studies: Elucidation of the binding mode and kinetics of butyrophenones with their biological targets, such as G-protein coupled receptors (GPCRs). This provides insights into their mechanism of action and can guide the design of new drugs with improved efficacy and side-effect profiles.
NMR Data of Common Butyrophenones
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the parent compound, this compound, and several key pharmaceutical derivatives.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | H-2', H-6' | H-3', H-5' | H-4' | α-CH₂ | β-CH₂ | γ-CH₃ | Other Protons |
| This compound | CDCl₃ | 7.95 (d) | 7.42 (t) | 7.55 (t) | 2.93 (t) | 1.77 (sext) | 1.00 (t) | |
| Haloperidol[1][2] | DMSO-d₆ | 8.07-8.11 (m) | 7.32-7.40 (m) | 7.32-7.40 (m) | 2.97-3.00 (m) | 1.82-1.89 (m) | - | Piperidine protons: 1.46-1.87 (m), 2.30-2.60 (m); OH: 4.85 (s); p-chlorophenyl protons: 7.33-7.39 (m) |
| Benperidol[3] | DMSO-d₆ | ~8.1 (m) | ~7.7 (m) | ~7.3 (m) | 3.05 (t) | 1.85 (m) | - | Piperidine protons: 1.52-1.56 (m), 2.50 (m), 3.00 (m); Benzimidazolinone protons: 7.00-7.20 (m), 10.82 (s) |
| Droperidol[3] | DMSO-d₆ | ~8.1 (m) | ~7.7 (m) | ~7.3 (m) | 3.05 (t) | 2.00 (m) | - | Tetrahydropyridine protons: 2.50 (m), 2.64 (t), 3.10 (m), 5.81 (s); Benzimidazolinone protons: 7.00-7.25 (m), 10.90 (s) |
Note: Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, sext = sextet, m = multiplet). Coupling constant information was not consistently available in the search results.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | C-1' | C-2', C-6' | C-3', C-5' | C-4' | C=O | α-CH₂ | β-CH₂ | γ-CH₃ | Other Carbons |
| This compound[4][5] | CDCl₃ | 137.1 | 128.0 | 128.6 | 132.8 | 200.5 | 38.4 | 19.1 | 13.9 | |
| Haloperidol[1][5][6][7][8] | DMSO-d₆ | 133.8 | 130.6 | 115.6 | 162.2 (d, ¹JCF=247 Hz) | 198.1 | 35.5 | 21.9 | - | Piperidine carbons: 37.6, 48.7, 57.1, 69.4; p-chlorophenyl carbons: 126.6, 127.5, 133.8, 149.0 |
| Benperidol | DMSO-d₆ | ~135 | ~131 | ~116 | ~164 | ~198 | ~38 | ~24 | - | Piperidine carbons: ~30, ~52, ~53; Benzimidazolinone carbons: ~110, ~121, ~130, ~154 |
| Droperidol | DMSO-d₆ | ~135 | ~131 | ~116 | ~164 | ~198 | ~38 | ~22 | - | Tetrahydropyridine carbons: ~28, ~49, ~52, ~120, ~132; Benzimidazolinone carbons: ~110, ~121, ~130, ~154 |
Note: Some assignments for benperidol and droperidol are approximate due to limited available data.
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.
Protocol 4.1.1: Preparation of this compound Samples for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the this compound derivative is soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly affect chemical shifts.
-
Sample Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 10-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Sample Handling:
-
Weigh the sample accurately.
-
Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or grease.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR
Protocol 4.2.1: Acquisition of ¹H NMR Spectra
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans (NS): 8 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration for quantitative analysis.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 4.2.2: Acquisition of ¹³C NMR Spectra
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters (Example for a 100 MHz ¹³C frequency):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing: Similar to ¹H NMR processing.
2D NMR Spectroscopy for Structural Elucidation
For complex this compound derivatives, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
Protocol 4.3.1: COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Experiment: A standard gradient-selected COSY (e.g., cosygpmfph on Bruker instruments).
-
Key Information: Cross-peaks in the 2D spectrum connect signals of coupled protons.
Protocol 4.3.2: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Experiment: A standard gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This can distinguish between CH, CH₂, and CH₃ groups.
-
Key Information: Cross-peaks correlate a proton signal with the signal of the carbon it is directly bonded to.
Protocol 4.3.3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
Experiment: A standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Information: Cross-peaks connect a proton to carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Advanced Applications: Studying Drug-Receptor Interactions
NMR spectroscopy is a powerful tool for investigating the interactions of butyrophenones with their biological targets, such as the dopamine D2 receptor, providing insights into their mechanism of action.[1][6][9]
Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed experiment that can identify which parts of a this compound molecule are in close proximity to the receptor upon binding.
Protocol 5.1.1: STD NMR for this compound-Receptor Binding
-
Sample Preparation:
-
Prepare a solution of the target receptor (e.g., solubilized dopamine D2 receptor) in a suitable buffer (e.g., phosphate buffer in D₂O).
-
Add the this compound ligand to the receptor solution at a molar excess (typically 100:1 ligand to receptor).
-
-
Experiment:
-
Acquire a reference ¹H NMR spectrum of the mixture.
-
Acquire an STD NMR spectrum by selectively saturating a region of the spectrum where only receptor protons resonate.
-
The difference between the two spectra reveals the signals of the ligand that have received saturation from the receptor, indicating binding.
-
-
Data Analysis: The relative intensities of the signals in the STD spectrum provide information about which protons of the this compound are in closest contact with the receptor.
Conclusion
NMR spectroscopy is a cornerstone technique for the comprehensive characterization of butyrophenones. From routine structure verification and purity assessment using 1D NMR to detailed structural elucidation with 2D NMR and advanced studies of drug-receptor interactions, NMR provides critical information at every stage of the drug discovery and development process. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals in the effective application of NMR for the analysis of this important class of pharmaceutical compounds.
References
- 1. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Haloperidol(52-86-8) 13C NMR [m.chemicalbook.com]
- 6. GPCR structural characterization by NMR spectroscopy in solution: GPCR structural characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. hmdb.ca [hmdb.ca]
- 9. Magic Angle Spinning NMR of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Evaluating the Blood-Brain Barrier Penetration of Butyrophenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the blood-brain barrier (BBB) penetration of butyrophenone compounds, a class of drugs primarily used as antipsychotics. Understanding the extent to which these molecules can cross the BBB is critical for predicting their efficacy and potential central nervous system (CNS) side effects.
Introduction to Blood-Brain Barrier Penetration
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-active drug like a this compound to be effective, it must efficiently cross this barrier to reach its target receptors in the brain. Conversely, peripherally acting drugs should have limited BBB penetration to avoid unwanted neurological effects.
The ability of a molecule to penetrate the BBB is governed by a combination of its physicochemical properties and its interaction with transport systems at the BBB. Key factors include:
-
Lipophilicity: Higher lipophilicity, often measured as the octanol-water partition coefficient (LogP), generally favors passive diffusion across the lipid-rich endothelial cell membranes of the BBB.
-
Molecular Size: Smaller molecules (typically under 400-500 Da) tend to cross the BBB more readily.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors increases permeability.
-
Polar Surface Area (PSA): A smaller PSA is generally associated with better BBB penetration.
-
Ionization (pKa): The ionization state of a drug at physiological pH (7.4) is crucial, as the neutral form is more lipid-soluble and thus more permeable.
-
Active Transport and Efflux: The BBB is equipped with various transporter proteins. Some, like P-glycoprotein (P-gp), actively pump xenobiotics out of the brain, limiting their accumulation.
This document outlines in silico, in vitro, and in vivo methods to assess the BBB penetration of butyrophenones, providing both theoretical background and practical, step-by-step protocols.
Physicochemical Properties of Selected Butyrophenones
A preliminary assessment of BBB penetration potential can be made by examining the key physicochemical properties of the this compound compounds.
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| Haloperidol | 375.9[1] | 3.2[1] | 8.66[1] |
| Spiperone | 395.5[2] | 3.22[3] | Not readily available |
| Droperidol | 379.4[4] | 3.5[4] | 7.46[4] |
| Benperidol | 381.4 | ~3.9 (Predicted) | ~8.4 (Predicted) |
| Trifluperidol | 409.4 | ~4.2 (Predicted) | ~7.8 (Predicted) |
Note: Predicted values are estimates from computational models and should be confirmed experimentally.
In Silico Prediction of BBB Penetration
In silico models offer a rapid and cost-effective first-pass assessment of a compound's likelihood to cross the BBB. These computational models utilize the physicochemical properties of a molecule to predict its BBB permeability, often expressed as LogBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood).
Workflow for In Silico BBB Penetration Prediction:
Caption: Workflow for in silico prediction of BBB penetration.
While in silico models are valuable for high-throughput screening, their predictions should be validated by experimental methods.
In Vitro Methods for BBB Penetration
In vitro models provide a more direct measure of a compound's ability to cross a biological barrier that mimics the BBB. These assays are typically faster and less expensive than in vivo studies.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB. It utilizes a 96-well plate format where a filter support is coated with a lipid solution that mimics the composition of the brain's endothelial cell membranes.
Experimental Workflow for PAMPA-BBB:
Caption: Experimental workflow for the PAMPA-BBB assay.
Protocol: PAMPA-BBB Assay
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the brain lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Dilute the this compound stock solutions in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add Donor Solutions: Add 200 µL of the this compound donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate. Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the this compound in the donor and acceptor samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
CD(0) = Initial concentration in the donor well
-
Data Interpretation:
| Papp (x 10-6 cm/s) | BBB Permeability Classification |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. While primarily used for predicting oral absorption, it can also provide insights into BBB penetration, particularly regarding efflux transporter activity (e.g., P-gp), as Caco-2 cells express these transporters.
Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solutions
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 300 Ω·cm²). Additionally, perform a lucifer yellow permeability assay; low permeability of this marker confirms monolayer integrity.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS (pH 6.5) containing the this compound test compound to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 3, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.
-
-
Quantification: Analyze the concentration of the this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Data Interpretation:
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp, which could limit its brain penetration.
In Vivo Methods for BBB Penetration
In vivo studies in animal models provide the most physiologically relevant data on BBB penetration, as they account for all the complex factors present in a living organism, including plasma protein binding, metabolism, and active transport.
In Vivo Microdialysis
Microdialysis is a minimally invasive technique that allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals. This provides a direct measure of the pharmacologically active drug concentration at the target site.
Experimental Workflow for In Vivo Microdialysis:
Caption: Experimental workflow for in vivo microdialysis.
Protocol: In Vivo Microdialysis in Rats
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and fraction collector
-
This compound formulation for injection
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum or prefrontal cortex).
-
Lower the guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours, collecting baseline samples.
-
Administer the this compound compound (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours using a refrigerated fraction collector.
-
Simultaneously, blood samples can be collected to determine plasma drug concentrations.
-
-
Sample Analysis: Analyze the dialysate and plasma samples for this compound concentration using LC-MS/MS.
-
Data Analysis:
-
Correct the dialysate concentrations for in vivo probe recovery, which can be determined by retrodialysis.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady state.
-
Data Interpretation:
-
Kp,uu ≈ 1: Suggests passive diffusion is the primary mechanism of BBB transport.
-
Kp,uu > 1: May indicate active influx into the brain.
-
Kp,uu < 1: Suggests active efflux from the brain.
Summary of this compound BBB Penetration Data
The following table summarizes available quantitative data on the BBB penetration of selected butyrophenones. This data is compiled from various studies and the specific experimental conditions should be considered when comparing values.
| Compound | Method | Parameter | Value | Reference |
| Haloperidol | In vivo (Rat) | Kp,uu,ROI (Hippocampus, Striatum, Frontal Cortex) | ~0.9 - 1.5 | [5] |
| Droperidol | In vivo (Human) | Qualitative | Readily crosses the BBB | [6] |
This table is intended to be illustrative. A comprehensive literature search is recommended to gather the most up-to-date and extensive data for specific research needs.
Conclusion
The evaluation of blood-brain barrier penetration is a multifaceted process that benefits from a combination of in silico, in vitro, and in vivo approaches. For butyrophenones, understanding their ability to cross the BBB is paramount for optimizing their therapeutic effects and minimizing off-target CNS activity. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to characterize the BBB penetration of this important class of compounds. It is recommended to use a tiered approach, starting with in silico and in vitro screening to prioritize candidates for more resource-intensive in vivo evaluation.
References
- 1. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine-mediated behaviour and 3H-spiperone binding to striatal membranes in rats after nine months haloperidol administration | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyrophenone Synthesis Reactions
Welcome to the technical support center for butyrophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Friedel-Crafts acylation of benzene with butanoyl chloride or butyric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is widely used due to its efficiency and directness.
Q2: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the primary causes?
Low yields in Friedel-Crafts acylation are common and can often be attributed to several key factors:
-
Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.
-
Catalyst Stoichiometry: The ketone product forms a complex with the Lewis acid, effectively removing it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions.
-
Purity of Reagents: The purity of benzene, butanoyl chloride, and the Lewis acid catalyst is crucial for a successful reaction.
Q3: Are there viable alternative methods for synthesizing this compound?
Yes, several alternative routes exist for the synthesis of this compound, which can be advantageous if you encounter issues with Friedel-Crafts acylation or are working with sensitive substrates. These include:
-
Houben-Hoesch Reaction: This reaction involves the acylation of an electron-rich aromatic compound (like phenol or its ether) with a nitrile (butyronitrile in this case) in the presence of a Lewis acid and HCl.
-
Organocadmium Reagents: The reaction of an organocadmium reagent (like dibutylcadmium) with benzoyl chloride can produce this compound. This method is notable for its selectivity, as organocadmium reagents are less reactive than Grignard or organolithium reagents and do not typically react further with the ketone product.
-
Grignard Reaction: The addition of a propyl Grignard reagent (e.g., propylmagnesium bromide) to benzonitrile, followed by hydrolysis, yields this compound. This is a versatile method for preparing various alkyl phenyl ketones.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Distill solvents over a suitable drying agent if necessary.- Use freshly opened or high-purity anhydrous Lewis acid catalyst. |
| Insufficient Catalyst | - Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1.1 to 1.3 molar excess of the catalyst is often recommended.- Ensure the catalyst is added portion-wise to control the initial exothermic reaction. |
| Suboptimal Reaction Temperature | - For less reactive substrates, consider gentle heating (e.g., 40-60 °C) to increase the reaction rate.- For highly reactive substrates, running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity and reduce side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature. |
| Poor Reagent Quality | - Purify starting materials if necessary (e.g., distill benzene and butanoyl chloride).- Use a fresh bottle of the Lewis acid catalyst. |
| Deactivated Aromatic Ring | - Friedel-Crafts acylation is not suitable for aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN). Consider an alternative synthetic route if your substrate is deactivated. |
Issue 2: Formation of Side Products
| Side Product | Cause | Prevention |
| Polyacylated Products | Highly activated aromatic starting material. | The acyl group of the product is deactivating, which generally prevents polyacylation. However, with highly activated rings, using a milder Lewis acid or lower temperatures can help. |
| Isomer Formation | Acylation of a substituted benzene ring that can lead to ortho, meta, and para isomers. | The choice of solvent and catalyst can influence the regioselectivity. For many substrates, the para product is sterically and thermodynamically favored. Lowering the reaction temperature can sometimes increase the selectivity for the para isomer. |
| Products from Rearrangement | While less common in acylation compared to alkylation, certain conditions might promote rearrangements. | The acylium ion is generally stable and less prone to rearrangement. Sticking to standard protocols with appropriate Lewis acids minimizes this risk. |
Quantitative Data on Reaction Conditions for Friedel-Crafts Acylation
The following table summarizes the impact of different catalysts and solvents on the yield of acylation reactions, providing a general guideline for optimizing your this compound synthesis. Specific yields for this compound under these exact conditions may vary.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| AlCl₃ | Stoichiometric | Dichloromethane | Room Temperature | Good (unspecified)[1] |
| FeCl₃ | 5 | Propylene Carbonate | 80 | 76-92 (for various arenes)[2] |
| ZnCl₂ | Catalytic | - | - | Effective, but often requires harsher conditions |
| BF₃·OEt₂ | Catalytic | Not Specified | Room Temperature | 66 (for a similar reaction)[3] |
| Yb(OTf)₃ | Catalytic | Not Specified | Mild Conditions | Effective Catalyst |
| Sc(OTf)₃ | Catalytic | Not Specified | Mild Conditions | High Selectivity & Yield |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Butanoyl Chloride
Materials:
-
Benzene
-
Butanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add a solution of butanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel.
-
After the addition of butanoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: this compound Synthesis via Grignard Reaction
Materials:
-
1-Bromopropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzonitrile
-
Sulfuric acid (dilute)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, react 1-bromopropane with magnesium turnings in anhydrous diethyl ether to prepare propylmagnesium bromide.
-
Reaction with Benzonitrile: Cool the Grignard reagent in an ice bath and add a solution of benzonitrile in anhydrous diethyl ether dropwise.
-
Stir the mixture at room temperature for a few hours.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute sulfuric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent and purify the resulting this compound by vacuum distillation.[4]
Visualizations
Caption: Mechanism of this compound Synthesis via Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Preparation of isothis compound by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Butyrophenone Separation in Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of butyrophenones.
Frequently Asked Questions (FAQs)
Peak Shape Problems
1. Why am I seeing significant peak tailing for my butyrophenone analytes?
Peak tailing, where a peak is asymmetrical with a broader second half, is a common issue when analyzing basic compounds like butyrophenones on silica-based columns (e.g., C18).[1][2][3] The primary cause is secondary interactions between the basic functional groups of the analyte and acidic silanol groups on the column packing material.[2][3]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) ensures that the silanol groups are protonated, minimizing their interaction with the basic analytes.[2] For ionizable analytes, it is best to adjust the pH to be at least 2 units away from the analyte's pKa.[4]
-
Use an End-Capped Column: Employ a high-quality, end-capped column where the residual silanol groups are chemically bonded with a small silylating agent to reduce their activity.[3]
-
Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or sample concentration.
2. What causes my this compound peaks to be split or appear as doublets?
Peak splitting occurs when a single peak appears as two or more conjoined peaks.[5] This can indicate issues with method parameters, the column, or the sample solvent.
Potential Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2][6] Whenever possible, prepare your sample in the initial mobile phase.[7]
-
Column Contamination or Void: Contaminants accumulating at the head of the column or a void in the packing material can disrupt the sample band, leading to splitting.[2][5] Try backflushing the column with a strong solvent or, if the problem persists, replace the column.[1]
-
Blocked Frit: A plugged inlet frit can disrupt the flow path and cause splitting for all peaks in the chromatogram.[5] Replacing the frit or the column may be necessary.[5]
-
Co-elution: The split peak may actually be two different compounds eluting very close together.[5][8] To check this, try injecting a smaller sample volume to see if the peaks resolve into two distinct peaks.[5] If so, the method's selectivity needs to be optimized.
Retention and Resolution Issues
3. My retention times are shifting from one run to the next. What is the cause?
Retention time (RT) variability can compromise the reliability of your analysis.[9] Common causes include changes in the mobile phase, temperature fluctuations, and system leaks.
Troubleshooting Steps:
-
Mobile Phase Composition: Minor errors in mobile phase preparation can cause significant RT shifts. In reverse-phase chromatography, a 1% error in the organic solvent concentration can change retention time by 5-15%.[9] Prepare mobile phases carefully and consistently, ideally gravimetrically.
-
Temperature Control: A 1°C change in column temperature can alter retention time by 1-2%.[9][10] Use a column oven to maintain a stable temperature.[1]
-
Mobile Phase Degassing: Inadequate degassing can lead to air bubble formation, obstructing flow and causing RT variations.[9]
-
System Leaks: A leak in the system will reduce the flow rate, leading to longer retention times.[9] Check all fittings for signs of leakage.
-
Column Equilibration: Ensure the column is fully equilibrated between gradient runs. A common recommendation is to flush with 10 column volumes of the initial mobile phase.[11]
4. How can I improve the resolution between two closely eluting this compound analogues?
Poor resolution occurs when peaks overlap, making accurate quantification difficult. Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.
Optimization Strategies:
-
Mobile Phase Optimization: Adjusting the mobile phase is often the most effective way to improve selectivity.[12]
-
Gradient Elution: If a single isocratic method is insufficient, a gradient elution (where the mobile phase composition is changed over time) can improve separation quality for complex mixtures and reduce run times.[12]
-
Column Selection: Choose a column with a different stationary phase chemistry or a smaller particle size to enhance efficiency.
Baseline and Extraneous Peak Issues
5. I am observing "ghost peaks" in my chromatograms, even in blank runs. What are they and how can I eliminate them?
Ghost peaks are unexpected signals that do not originate from the sample.[14] They can arise from the mobile phase, system contamination, or carryover from previous injections.[15][16]
Identifying and Eliminating Ghost Peaks:
-
Run a Blank Gradient: Inject a blank (mobile phase only). If ghost peaks appear, the source is likely the system or the mobile phase, not the sample.[14][15]
-
Check Mobile Phase: Impurities in solvents or additives can cause ghost peaks.[14] Use fresh, high-purity (HPLC-grade) solvents.
-
Inspect the System: Contamination can accumulate in the injector, pump, or detector.[16] A systematic cleaning of system components may be required.
-
Investigate Carryover: If a ghost peak appears after a sample injection but not in subsequent blanks, it is likely due to sample carryover from the injector.[15] Ensure the needle wash procedure is effective.
Troubleshooting Workflow for Ghost Peaks
Caption: A workflow diagram for identifying the source of ghost peaks.
Experimental Protocols & Data
General Protocol for HPLC Separation of Butyrophenones
This protocol provides a starting point for developing a reversed-phase HPLC method for this compound analysis. Optimization will likely be required based on the specific analytes and matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[17]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Gradient Program: Start with a suitable ratio (e.g., 70:30 Mobile Phase A:B) and adjust as needed to achieve separation.
Table 1: Mobile Phase Optimization Example
This table illustrates how adjusting the mobile phase can impact the separation of a hypothetical this compound compound.
| Parameter | Initial Condition | Optimized Condition | Observation |
| Mobile Phase | 60:40 Methanol:Water[17] | 70:30 Acetonitrile:20mM Phosphate Buffer (pH 3.0) | Switching to a buffered acetonitrile mobile phase improved peak symmetry. |
| Analyte Retention Time | 12.5 min | 8.2 min | Run time was significantly reduced. |
| Peak Tailing Factor (USP) | 1.8 | 1.1 | Peak tailing was substantially reduced, approaching the ideal value of 1.0. |
| Resolution (Rs) from nearest impurity | 1.3 | 2.1 | Resolution improved to well above the baseline separation threshold (Rs > 1.5). |
Troubleshooting Logic Diagram
This diagram outlines a general troubleshooting process for common chromatographic issues.
Caption: A logical flow for troubleshooting common HPLC separation issues.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 8. uhplcs.com [uhplcs.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Retention time keep changing! - Chromatography Forum [chromforum.org]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive analysis of this compound neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Friedel-Crafts acylation of butyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Friedel-Crafts acylation of butyrophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Friedel-Crafts acylation of this compound?
A1: The primary challenge in the Friedel-Crafts acylation of this compound lies in the deactivating nature of the existing acyl group (the butyryl group). The carbonyl group of this compound is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1][2] This deactivation makes the reaction more challenging compared to the acylation of unsubstituted benzene, often requiring harsher reaction conditions to achieve good yields.
Q2: Which Lewis acid is most effective for the acylation of this compound?
A2: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid catalyst for Friedel-Crafts acylation reactions, including that of this compound.[3][4] However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used. The choice of catalyst can influence the reaction rate and selectivity.[5] For deactivated substrates like this compound, a strong Lewis acid like AlCl₃ is typically necessary.
Q3: Can polyacylation occur during the acylation of this compound?
A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The introduction of the first acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[6] Therefore, a second acylation on the this compound ring is unlikely under standard reaction conditions.
Q4: What are the expected regioisomers from the acylation of this compound?
A4: The butyryl group is a meta-directing deactivator. Therefore, the incoming acyl group will primarily add to the meta-position of the benzene ring.
Q5: What is the role of the solvent in the Friedel-Crafts acylation of this compound?
A5: The solvent plays a crucial role in the Friedel-Crafts acylation. It must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-acyl halide complex. Common solvents include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. The choice of solvent can affect the solubility of the reaction complex and the product distribution. For instance, polar solvents like nitrobenzene can sometimes lead to different isomer ratios compared to non-polar solvents like carbon disulfide.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Substrate: this compound is a deactivated aromatic compound. | - Use a more reactive acylating agent (e.g., acyl chloride over anhydride).- Increase the reaction temperature or prolong the reaction time.- Use a stoichiometric or slight excess of a strong Lewis acid catalyst (e.g., AlCl₃). |
| 2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Use freshly opened or properly stored Lewis acid. | |
| 3. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | - Use at least a stoichiometric amount of the Lewis acid catalyst relative to the this compound. | |
| Formation of Side Products | 1. Reaction with Solvent: Some solvents can participate in the Friedel-Crafts reaction. | - Choose an inert solvent such as dichloromethane or carbon disulfide. |
| 2. Cleavage of the Butyryl Group: Under harsh conditions, the existing butyryl group might be cleaved. | - Optimize the reaction temperature and time to be as mild as possible while still achieving conversion. | |
| Difficult Product Isolation | 1. Stable Product-Catalyst Complex: The acylated product forms a stable complex with the Lewis acid. | - The reaction mixture must be quenched with a protic source, typically an aqueous acid (e.g., HCl), to break up the complex. |
| 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation difficult. | - Add a saturated solution of NaCl (brine) to help break the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of this compound
This protocol is a general guideline and may require optimization for specific acylating agents and scales.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following tables provide illustrative data on how different reaction parameters can affect the yield of a Friedel-Crafts acylation. Note that these are generalized examples, and specific results for this compound may vary.
Table 1: Effect of Catalyst on Yield
| Catalyst | Molar Ratio (Catalyst:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 : 1 | CH₂Cl₂ | 25 | 2 | ~85-95 |
| FeCl₃ | 1.2 : 1 | CH₂Cl₂ | 25 | 4 | ~70-80 |
| ZnCl₂ | 1.5 : 1 | CH₂Cl₂ | 40 (reflux) | 8 | ~50-60 |
| BF₃·OEt₂ | 1.5 : 1 | CH₂Cl₂ | 25 | 6 | ~60-70 |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (CH₂Cl₂) | AlCl₃ | 1.2 : 1 | 25 | 2 | ~90 |
| Carbon Disulfide (CS₂) | AlCl₃ | 1.2 : 1 | 25 | 2 | ~85 |
| Nitrobenzene | AlCl₃ | 1.2 : 1 | 25 | 3 | ~80 (potential for different isomer) |
| 1,2-Dichloroethane | AlCl₃ | 1.2 : 1 | 50 | 1.5 | ~92 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Catalyst | Molar Ratio (Catalyst:Substrate) | Solvent | Time (h) | Yield (%) |
| 0 | AlCl₃ | 1.2 : 1 | CH₂Cl₂ | 4 | ~80 |
| 25 (Room Temp) | AlCl₃ | 1.2 : 1 | CH₂Cl₂ | 2 | ~90 |
| 40 (Reflux) | AlCl₃ | 1.2 : 1 | CH₂Cl₂ | 1 | ~88 (risk of side reactions) |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Strategies to reduce side product formation in butyrophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing butyrophenone synthesis and minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound and its derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as benzene, with an acyl halide (e.g., butyryl chloride) or an anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Q2: What are the primary side products in this compound synthesis via Friedel-Crafts acylation?
The main side product is typically isothis compound . This occurs due to the rearrangement of the butyryl group's carbocation intermediate to a more stable secondary carbocation before it attaches to the aromatic ring. While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, polyacylated products can also form under certain conditions, although this is less common because the acyl group deactivates the aromatic ring to further substitution.
Q3: Why is isothis compound difficult to separate from this compound?
The separation of isothis compound from this compound is challenging due to their very close boiling points. This compound has a boiling point of approximately 229 °C, while isothis compound's boiling point is around 217 °C. This small difference makes separation by simple distillation inefficient, requiring more sophisticated techniques like fractional distillation or preparative chromatography.
Q4: How can I analyze the product mixture to determine the ratio of this compound to isothis compound?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are effective analytical techniques for separating and quantifying the components of the reaction mixture. These methods can provide accurate data on the relative amounts of this compound, isothis compound, and any other side products or unreacted starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Moisture in the reaction: Water can deactivate the Lewis acid catalyst (e.g., AlCl₃).2. Inactive catalyst: The Lewis acid may be old or have been exposed to moisture.3. Insufficient catalyst: Stoichiometric amounts of the catalyst are often required.4. Low reaction temperature or insufficient reaction time: The reaction may not have gone to completion. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.2. Use a fresh, high-purity Lewis acid. Handle it in a dry atmosphere (e.g., glove box or under an inert gas).3. Use at least one equivalent of the catalyst relative to the acylating agent. A slight excess may be beneficial.4. After the initial exothermic reaction is controlled at a low temperature, allow the reaction to proceed at room temperature or with gentle heating (e.g., reflux at 60°C) for an adequate duration, monitoring by TLC. |
| High Percentage of Isothis compound | 1. Carbocation rearrangement: The primary butyryl cation rearranges to a more stable secondary cation before aromatic substitution.2. High reaction temperature: Higher temperatures can promote rearrangement. | 1. This is an inherent challenge. The most effective strategy is to perform the Friedel-Crafts acylation to introduce the acyl group, which is less prone to rearrangement, followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) if the corresponding alkylbenzene is the desired final product.2. Maintain a low temperature (e.g., 0-10°C) during the addition of butyryl chloride to the benzene-catalyst mixture to minimize the rate of rearrangement. |
| Formation of Polyacylated Products | 1. Highly activated aromatic ring: If the starting aromatic compound is highly activated, it may undergo multiple acylations.2. Incorrect stoichiometry: Using a large excess of the acylating agent. | 1. Friedel-Crafts acylation is generally self-limiting as the acyl group deactivates the ring. This is less of a concern than in alkylation.2. Use a controlled stoichiometry, typically with the aromatic substrate in slight excess or equimolar to the acylating agent. |
| Difficulty in Product Purification | 1. Close boiling points of isomers: As noted, this compound and isothis compound are difficult to separate by simple distillation.2. Formation of a complex with the catalyst: The ketone product can form a complex with the aluminum chloride, complicating the workup. | 1. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). Alternatively, use preparative HPLC for high-purity separation.2. During the workup, carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl to decompose the aluminum chloride complex, allowing for effective extraction of the organic product. |
Experimental Protocols
Optimized Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established methods for Friedel-Crafts acylation and is designed to maximize the yield of this compound while minimizing side product formation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Butyryl chloride
-
Anhydrous benzene
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent).
-
Cool the flask in an ice bath to 0-5°C.
-
Add butyryl chloride (1.0 equivalent) to the dropping funnel.
-
Add the butyryl chloride dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the catalyst complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under vacuum or by preparative column chromatography to separate this compound from isothis compound.
Visualizations
Reaction Mechanism and Side Product Formation
Refining purification techniques for high-purity butyrophenone compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity butyrophenone compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound compounds.
Q1: My crude this compound product is an oil and won't crystallize. What should I do?
If your product is an oil or a low-melting solid, it may be due to a high concentration of unreacted starting materials or residual solvent.[1] An initial aqueous workup followed by distillation (if starting materials are volatile) or column chromatography is recommended to remove these impurities before attempting crystallization.[1]
Q2: I'm having trouble with incomplete crystallization during recrystallization. What are the likely causes and solutions?
Incomplete crystallization is often due to an incorrect choice of solvent or the solution not reaching supersaturation.[1]
-
Solvent Screening: It is crucial to select a suitable solvent system. A good recrystallization solvent should dissolve the this compound compound well at elevated temperatures but poorly at room temperature.[2]
-
Inducing Crystallization: If crystals do not form upon cooling, try cooling the solution to a lower temperature in an ice bath or adding a seed crystal of the pure compound to induce crystallization.[1]
Q3: After recrystallization, I still see a persistent impurity peak in the HPLC analysis. Why is this happening and what's the next step?
This issue could be due to the co-crystallization of the impurity with your product, which occurs when the impurity has very similar solubility properties.[1]
-
Alternative Recrystallization: Attempting recrystallization with a different solvent system may resolve the issue.[1]
-
Chromatography: If recrystallization fails to remove the impurity, column chromatography is the recommended next step for purification.[1]
Q4: I'm observing poor separation of isomers during column chromatography. How can I optimize this?
Poor separation of isomers is typically due to an inappropriate eluent polarity.[1]
-
TLC Optimization: Before running the column, optimize the eluent system using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) value of approximately 0.3 for the desired this compound compound is a good starting point.[1]
-
Gradient Elution: If a single solvent system does not provide adequate separation, using a gradient elution, where the polarity of the solvent is gradually changed during the chromatography run, may be necessary.[1]
Q5: What are the common impurities I should expect in my crude this compound product?
Potential impurities in this compound synthesis, often from Friedel-Crafts acylation, can include:[1]
-
Unreacted Starting Materials: Residual acylating agents or aromatic precursors.
-
Regioisomers: Isomers formed by acylation at different positions on the aromatic ring.
-
By-products: Products from self-condensation or decomposition of the acylating agent.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent Residues: Volatile organic compounds used during the synthesis or workup.
Q6: How can I identify the specific impurities present in my this compound sample?
A combination of analytical techniques is recommended for comprehensive impurity profiling:[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents and unreacted starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to help identify and quantify major impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing molecular weight information.[1]
Data on Purification of this compound Compounds
The following table summarizes typical purity and yield data for common purification techniques applied to this compound compounds.
| Purification Technique | Starting Purity (Typical) | Final Purity Achievable | Typical Yield | Key Considerations |
| Recrystallization | 85-95% | >99% | 70-90% | Highly dependent on solvent selection and impurity profile. May not remove closely related isomers.[1] |
| Flash Column Chromatography | 70-90% | >99.5% | 60-85% | Effective for separating isomers and removing a wide range of impurities.[1] Requires optimization of the solvent system.[1] |
| Fractional Distillation | Variable | >98% | 50-80% | Suitable for thermally stable, volatile this compound compounds.[3] Effective for separating components with different boiling points.[4][5] |
| Preparative HPLC | >90% | >99.9% | 40-70% | Provides very high purity but is generally used for smaller quantities due to cost and complexity. |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Recrystallization of a Solid this compound Compound
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold). Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: Flash Column Chromatography of a this compound Compound
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system for separating the desired product from its impurities. A good separation will show a clear difference in Rf values.[1] A target Rf of ~0.3 for the product is often a good starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound compound.
Protocol 3: Fractional Distillation of a Liquid this compound Compound
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or metal sponges), a condenser, and a receiving flask.[4][7]
-
Sample and Boiling Chips: Place the crude liquid this compound and a few boiling chips in the round-bottom flask.[4]
-
Heating: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column.[4]
-
Fraction Collection: The component with the lower boiling point will vaporize first, ascend the column, condense, and be collected in the receiving flask.[4][5] Monitor the temperature at the top of the column; a stable temperature indicates that a pure fraction is being collected.
-
Separation: As the distillation proceeds, the temperature will rise, indicating that the next component is beginning to distill. Change the receiving flask to collect different fractions.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as GC or HPLC.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of this compound compounds.
Caption: Workflow for purifying crude this compound.
Caption: Troubleshooting guide for this compound crystallization.
Caption: Optimization of column chromatography for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Fractional Distillation | Iberian Coppers Lda [copper-alembic.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Addressing instability of butyrophenone compounds during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyrophenone compounds. The information provided addresses common instability issues encountered during the storage and handling of these compounds.
Troubleshooting Guides & FAQs
Q1: I've observed a yellow discoloration in my this compound solution during storage. What is the likely cause?
A: Yellowing of this compound solutions, particularly those of drugs like haloperidol, is often an indication of oxidative degradation or photodecomposition. Exposure to light, especially UV light, and oxygen can lead to the formation of colored degradation products.[1] To mitigate this, it is crucial to store this compound solutions in light-resistant containers, such as amber vials, and to consider purging the headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.
Q2: My this compound compound is showing poor stability in an aqueous formulation. What factors should I investigate?
A: The stability of butyrophenones in aqueous solutions is significantly influenced by pH. For instance, haloperidol undergoes hydrolytic degradation in both acidic and alkaline environments.[2] Therefore, optimizing the pH of your formulation is a critical step. Most drugs are generally more stable within a pH range of 4-8.[3] It is recommended to perform pH-stability profiling to identify the optimal pH for your specific this compound compound. Additionally, the presence of certain buffering species can catalyze degradation, so the choice of buffer is also important.
Q3: I suspect my this compound sample has degraded. How can I confirm this and identify the degradation products?
A: The most common method for assessing the stability of this compound compounds and identifying degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][4] This technique can separate the parent drug from its degradation products, allowing for their quantification. For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[2]
Q4: What are the primary degradation pathways for this compound compounds?
A: this compound compounds are susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or alkaline conditions.[2]
-
Oxidation: Degradation due to reaction with oxygen, which can be initiated by exposure to light, heat, or the presence of metal ions.[2][5]
-
Photodecomposition: Degradation upon exposure to light, particularly UV radiation.[2][4]
-
Thermal Degradation: Degradation at elevated temperatures.[2][4]
Q5: How can I proactively assess the stability of a new this compound derivative?
A: Conducting forced degradation studies is a systematic way to evaluate the intrinsic stability of a drug substance.[2][6] These studies involve subjecting the compound to harsh conditions, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light. The results help to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Data Presentation: Forced Degradation of Haloperidol
The following table summarizes the degradation of haloperidol under various stress conditions as reported in the literature.
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Reference |
| Hydrolytic | ||||
| 0.1 N HCl | 7 days | 70°C | Significant | [2] |
| 1.0 N HCl | 7 days | 70°C | Significant | [2] |
| 0.1 N NaOH | 7 days | 70°C | Significant | [2] |
| 1.0 N NaOH | 7 days | 70°C | Significant | [2] |
| Oxidative | ||||
| 0.3% H₂O₂ | 7 days | 60°C | Not significant | [2] |
| 3% H₂O₂ | 7 days | 60°C | Not significant | [2] |
| 15% H₂O₂ | 48 hours | Room Temp | Two degradation products formed | [5] |
| Thermal (Dry Heat) | ||||
| Solid | 15 days | 60°C | Not significant | [2] |
| Solid | 15 days | 80°C | Not significant | [2] |
| Solution | 7 days | 60°C | 10.03% | [4][7] |
| Solution | 7 days | 80°C | Not specified | [4] |
| Photolytic | ||||
| UV Light (270 nm) | 48 hours | Ambient | Not significant | [2] |
| Sunlight (Solid) | 48 hours | Ambient | 6.20% | [4][7] |
| Sunlight (Solution) | 48 hours | Ambient | 57.36% | [4][7] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of Haloperidol
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of haloperidol and the separation of its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Triethylamine
-
Haloperidol reference standard
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC or Milli-Q grade)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, ammonium formate buffer (10 mM, pH adjusted to 3.7 with formic acid), and triethylamine in a ratio of 40:60:0.1 (v/v/v).[5]
-
Alternative Mobile Phase: A 90:10 (v/v) mixture of methanol and phosphate buffer (pH 9.8).[4]
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 248 nm[4]
4. Standard Solution Preparation:
-
Prepare a stock solution of haloperidol reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
5. Sample Preparation:
-
Dilute the this compound sample to be tested with the mobile phase to a concentration within the calibration range.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of the this compound and its degradation products can be determined by comparing the peak areas to the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound compound.
1. Acid and Base Hydrolysis:
-
Prepare solutions of the this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).
-
Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of the this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified period.
-
Analyze the sample by HPLC.
3. Thermal Degradation:
-
Place the solid this compound compound in a hot air oven at a high temperature (e.g., 80-100°C) for a specified period.
-
For solutions, incubate at a slightly lower temperature (e.g., 60-80°C).
-
Dissolve the solid sample in a suitable solvent before HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of the this compound compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Droperidol stability in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Droperidol stability in intravenous admixtures. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Selectivity of Butyrophenone-Based Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of enhancing the selectivity of butyrophenone-based ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the selectivity of this compound-based ligands?
A1: The primary strategy involves modifying the chemical structure of the this compound scaffold to increase its binding affinity for the desired target receptor (e.g., dopamine D2) while decreasing its affinity for off-target receptors (e.g., serotonin 5-HT2A, histamine H1, or adrenergic receptors). This is often achieved by exploring the Structure-Activity Relationships (SAR) of the this compound pharmacophore.
Q2: Which parts of the this compound structure are most critical for modulating selectivity?
A2: The aliphatic amino nitrogen and the aromatic system (Ar1) attached to it are crucial for modulating selectivity.[1] The highest activity is often observed when the amino nitrogen is part of a cyclic system, such as a piperidine or piperazine ring.[2] The nature and substitution pattern of the Ar1 group significantly influence receptor affinity and selectivity.[1] Additionally, constraining the conformation of the this compound backbone can also enhance selectivity.[3]
Q3: How does the length of the alkyl chain between the carbonyl group and the nitrogen atom affect activity?
A3: An alkyl chain of three carbons (a propyl chain) between the carbonyl group and the nitrogen atom is generally optimal for antipsychotic activity.[1] Lengthening or shortening this chain typically leads to a decrease in activity.[2]
Q4: What is the significance of the 5-HT2A/D2 receptor affinity ratio?
A4: The ratio of binding affinity for the serotonin 5-HT2A receptor to the dopamine D2 receptor is a key indicator of a compound's potential to be an "atypical" antipsychotic. A higher 5-HT2A/D2 affinity ratio is often associated with a lower risk of extrapyramidal side effects (EPS).
Troubleshooting Guides
Guide 1: Low Ligand Selectivity in Initial Screening
Problem: A newly synthesized this compound derivative shows high affinity for the target receptor but also significant binding to off-target receptors.
| Possible Cause | Suggested Solution |
| Flexible Ligand Conformation | The ligand may adopt multiple conformations, allowing it to bind to different receptor subtypes. Introduce conformational constraints into the this compound backbone, such as incorporating it into a ring system.[3] |
| Inappropriate Amine Fragment | The amine-containing moiety (e.g., piperidine, piperazine) and its substituents play a critical role in selectivity. Synthesize and test analogues with different amine fragments. For instance, benzisoxazolylpiperidine moieties tend to confer high 5-HT2A affinity.[3] |
| Suboptimal Aromatic Substituents | The nature and position of substituents on the aromatic rings influence electronic and steric interactions with the receptor binding pocket. Explore different substitution patterns on the fluorobenzoyl group and the aromatic ring attached to the amine. |
| Non-Specific Binding in Assay | High non-specific binding in the assay can mask the true selectivity of the compound. Optimize the radioligand binding assay by adjusting buffer composition, incubation time, and temperature. Ensure the use of an appropriate concentration of a known selective ligand to define non-specific binding.[4] |
Guide 2: Inconsistent Results in Radioligand Binding Assays
Problem: High variability in Ki values is observed across replicate experiments for the same compound.
| Possible Cause | Suggested Solution |
| Radioligand Degradation | The radiolabeled ligand may have degraded, leading to reduced binding. Ensure the radioligand is stored correctly and is within its expiration date.[2] |
| Pipetting Inaccuracies | Errors in serial dilutions of the test compound or in dispensing reagents can lead to significant variability. Use calibrated pipettes and consider using automated liquid handlers for improved precision.[5] |
| Incomplete Separation of Bound and Free Ligand | Inefficient filtration or washing can result in an inaccurate measurement of bound radioactivity. Ensure rapid and consistent washing of the filters with ice-cold buffer.[2] |
| Assay Not at Equilibrium | The incubation time may be insufficient for the binding reaction to reach equilibrium. Determine the optimal incubation time by performing a time-course experiment.[4] |
Quantitative Data Summary
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of selected this compound derivatives. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Selectivity Ratio (Ki D2 / Ki 5-HT2A) |
| Haloperidol | 1.5 | 50 | 0.03 |
| Spiperone | 0.16 | 1.4 | 0.11 |
| Benperidol | 0.34 | 25 | 0.01 |
| Pipamperone | 26 | 1.3 | 20 |
| Compound 13 | ~30-150 (moderate) | <50 (high) | >0.6 |
Data compiled from multiple sources.[6] The selectivity ratio is a calculated value to illustrate the preference for one receptor over another.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound derivative at various concentrations.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[1]
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol instead of the test compound.[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[1]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor
This protocol measures the antagonist activity of a test compound at the 5-HT2A receptor by detecting changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compound: this compound derivative at various concentrations.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate to allow dye uptake.[7]
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate.
-
Agonist Stimulation: Using an automated injector, add a pre-determined EC₈₀ concentration of serotonin to all wells.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low signal-to-noise ratio in butyrophenone analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyrophenone analytical methods. The information is presented in a question-and-answer format to directly address common issues related to achieving a high signal-to-noise ratio (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in my this compound analysis?
A low signal-to-noise (S/N) ratio is a common challenge in analytical chemistry and can stem from several factors. It fundamentally means that the signal generated by your analyte (the this compound) is weak relative to the background noise. The causes can be broadly categorized into two areas: those that decrease the signal of your analyte and those that increase the baseline noise. Issues can arise from the sample preparation, the HPLC or LC-MS system, and the method parameters.
Q2: How can I increase the signal of my this compound analyte?
Increasing the analyte signal is a direct way to improve the S/N ratio. Here are several strategies:
-
Optimize Wavelength for UV Detection: Ensure you are using the optimal wavelength (λmax) for your specific this compound. A deviation from the λmax can significantly reduce the signal intensity. For instance, haloperidol has a maximum absorbance at approximately 248 nm.[1][2]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the this compound, which in turn can influence its chromatographic peak shape and detector response. For LC-MS, a mobile phase pH that promotes ionization will enhance the signal in the mass spectrometer.
-
Increase Sample Concentration: If possible, increasing the concentration of the analyte in the injected sample will lead to a proportionally larger signal.
-
Optimize Ionization in Mass Spectrometry: For LC-MS analysis, the choice of ionization mode (positive or negative) and the optimization of source parameters are critical. Butyrophenones generally ionize well in positive ion mode. Fine-tuning parameters like capillary voltage and desolvation gas temperature can significantly boost the signal.[3]
Q3: What are common sources of noise in my chromatogram and how can I reduce them?
High baseline noise can obscure your analyte peak, leading to a poor S/N ratio. Here are common sources and their solutions:
-
Contaminated Mobile Phase: Impurities in solvents or additives can create a noisy baseline. Always use high-purity, HPLC or LC-MS grade solvents and reagents.
-
Improperly Degassed Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline disturbances. Ensure your mobile phase is adequately degassed using an online degasser or by sonication.
-
Detector Issues: A failing lamp in a UV detector or a contaminated ion source in a mass spectrometer can be significant sources of noise. Regular maintenance and cleaning are crucial.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement, which can manifest as noise or poor signal reproducibility.
Q4: I'm seeing significant matrix effects in my plasma/serum samples. What sample preparation techniques can I use to mitigate this?
Matrix effects are a major challenge when analyzing butyrophenones in biological fluids. Here are three common sample preparation techniques to reduce these effects:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. It can significantly reduce matrix components, leading to a cleaner baseline and improved S/N. For butyrophenones, various SPE cartridges and protocols are available.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating the analyte of interest from interfering matrix components based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[4][5] While effective at removing the bulk of proteins, it may not remove other matrix components as effectively as SPE or LLE.
Quantitative Data Summary
The following tables provide key parameters for the analysis of various butyrophenones.
Table 1: HPLC-UV Detection Wavelengths for Butyrophenones
| This compound | Optimal UV Wavelength (λmax) | Reference |
| Haloperidol | 244 - 248 nm | [1][2][6] |
| Benperidol | 249 nm (p-fluoroacetophenone chromophore) | [7] |
| 232 nm, 279 nm (benzimidazolone chromophore) | [7] | |
| Pipamperone | 246 nm | [8] |
| Droperidol | >290 nm | [9] |
| Trifluperidol | 254 nm | [10] |
| Spiperone | 254 nm | [10] |
Table 2: LC-MS/MS Parameters for Selected Butyrophenones (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Haloperidol | 376.29 | 165.14 | Not Specified | [11] |
| Haloperidol-d4 (IS) | 380.28 | 169.17 | Not Specified | [11] |
| Clozapine | 327.1 | 270.1 | Not Specified | [12] |
| Penfluridol | Not Specified | Not Specified | Not Specified | [12] |
| Thioridazine | Not Specified | Not Specified | Not Specified | [12] |
| Zuclopenthixol | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Butyrophenones in Human Plasma
This protocol is a general guideline and may require optimization for specific butyrophenones and SPE cartridges.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Dilute the sample with an appropriate buffer to adjust the pH. For basic compounds like butyrophenones, a pH of 3-6 is often suitable.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 tube volumes of methanol or acetonitrile.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1-2 tube volumes of the same buffer used for sample pre-treatment.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds. This may be the equilibration buffer or a mild organic/aqueous mixture.
-
-
Elution:
-
Elute the this compound analyte with a small volume of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC system.
-
Protocol 2: Protein Precipitation (PPT) for Butyrophenones in Serum
This is a rapid method for sample cleanup.
-
Sample Preparation:
-
To a centrifuge tube, add the serum sample and a suitable internal standard.
-
-
Precipitation:
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the serum sample.[5]
-
-
Vortexing:
-
Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.[4]
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound analyte.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
Visualizations
References
- 1. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. imed.hassen.free.fr [imed.hassen.free.fr]
- 9. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sensitive analysis of this compound neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Butyrophenone and Phenothiazine Antipsychotics: A Guide for Researchers
This guide provides a comprehensive comparison of two seminal classes of typical antipsychotics: butyrophenones and phenothiazines. Tailored for researchers, scientists, and drug development professionals, this document delves into their pharmacology, clinical efficacy, and side-effect profiles, supported by experimental data and detailed methodologies.
Introduction
Butyrophenones and phenothiazines represent two of the earliest and most extensively studied classes of antipsychotic medications. While both primarily exert their therapeutic effects through dopamine D2 receptor antagonism, their distinct chemical structures give rise to notable differences in receptor binding profiles, clinical properties, and adverse effects. This guide aims to provide an objective, data-driven comparison to inform research and development in the field of neuropsychopharmacology.
Pharmacodynamics: A Tale of Two Scaffolds
The therapeutic and adverse effects of butyrophenones and phenothiazines are largely dictated by their affinities for various neurotransmitter receptors. While both classes are potent antagonists of the dopamine D2 receptor, their interactions with other receptors, such as serotonergic, histaminic, muscarinic, and adrenergic receptors, differ significantly, contributing to their unique clinical profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of representative butyrophenones (Haloperidol, Droperidol, Spiperone) and phenothiazines (Chlorpromazine, Fluphenazine, Thioridazine) for key receptors implicated in their therapeutic action and side effects. Lower Ki values indicate higher binding affinity.
| Drug Class | Compound | D2 | 5-HT2A | H1 | M1 | α1 |
| Butyrophenones | Haloperidol | 1.2 | 4.5 | 18 | >10,000 | 5 |
| Droperidol | 1.5 | 1.8 | 12 | >10,000 | 1.2 | |
| Spiperone | 0.03 | 1.1 | - | - | 2.5 | |
| Phenothiazines | Chlorpromazine | 3.5 | 13.5 | 4.5 | 1.9 | 2.5 |
| Fluphenazine | 0.4 | 5.5 | 10 | 150 | 1.5 | |
| Thioridazine | 3.5 | 15 | 4 | 1.3 | 10 |
Data compiled from various sources. Ki values can vary between studies and experimental conditions.
Mechanism of Action: D2 Receptor Blockade and Downstream Signaling
The primary mechanism of antipsychotic action for both butyrophenones and phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway. This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, the blockade of D2 receptors in other dopaminergic pathways, namely the nigrostriatal, mesocortical, and tuberoinfundibular pathways, is responsible for many of the adverse effects associated with these drugs.
Mesolimbic Pathway: Therapeutic Action
In the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, an overactivity of dopamine is hypothesized to underlie the positive symptoms of psychosis.[1] Butyrophenones and phenothiazines, by acting as D2 receptor antagonists, reduce dopaminergic neurotransmission in this pathway, leading to a reduction in psychotic symptoms.[1]
Nigrostriatal Pathway: Extrapyramidal Symptoms
The nigrostriatal pathway, extending from the substantia nigra to the striatum, is crucial for motor control.[2] Blockade of D2 receptors in this pathway disrupts the delicate balance of dopamine and acetylcholine, leading to a range of movement disorders collectively known as extrapyramidal symptoms (EPS).[2] These include acute dystonias, akathisia, and parkinsonism.
Clinical Efficacy and Side Effect Profile: A Comparative Overview
Clinical trials have established the efficacy of both butyrophenones and phenothiazines in the management of schizophrenia and other psychotic disorders. However, their differing receptor binding profiles translate to distinct advantages and disadvantages in clinical use.
Clinical Efficacy
A Cochrane review of 14 randomized controlled trials comparing haloperidol (a this compound) and chlorpromazine (a phenothiazine) found no statistically significant difference in their overall efficacy for treating schizophrenia, as measured by outcomes such as "no significant improvement".[3][4] However, there was a trend favoring haloperidol.[3][4] The Brief Psychiatric Rating Scale (BPRS) scores also showed no significant difference between the two drugs in one study.[3]
Side Effect Profile
The side effect profiles of butyrophenones and phenothiazines are a key differentiating factor.
| Side Effect | Butyrophenones (e.g., Haloperidol) | Phenothiazines (e.g., Chlorpromazine) |
| Extrapyramidal Symptoms (EPS) | High incidence. Haloperidol is associated with a significantly higher risk of EPS compared to chlorpromazine.[3][4] | Lower incidence compared to high-potency butyrophenones.[3][4] |
| Sedation | Generally lower, due to low H1 receptor affinity. | Generally higher, due to significant H1 receptor antagonism. |
| Anticholinergic Effects | Minimal, due to very low M1 receptor affinity. | Significant, due to potent M1 receptor antagonism (e.g., dry mouth, blurred vision, constipation). |
| Orthostatic Hypotension | Lower incidence. | Higher incidence, due to potent α1-adrenergic blockade. Chlorpromazine is associated with more frequent hypotension than haloperidol.[3][4] |
| Weight Gain | Moderate risk. | Moderate to high risk, particularly with lower-potency agents. |
| Hyperprolactinemia | High risk due to potent D2 blockade in the tuberoinfundibular pathway. | High risk due to potent D2 blockade in the tuberoinfundibular pathway. |
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of antipsychotic drugs.
In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor
This assay quantifies the affinity of a test compound for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test compound (this compound or phenothiazine).
-
For determining total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral assay used to predict the antipsychotic efficacy of a compound.[5]
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor until the rat escapes to the other compartment.
-
Repeat this procedure for a set number of trials.
-
-
Testing:
-
Administer the test compound (this compound or phenothiazine) or vehicle to the trained rats.
-
After a predetermined time, place the rats back in the shuttle box and repeat the training procedure.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the ability to escape the footshock. This indicates a selective effect on the conditioned behavior, which is predictive of antipsychotic efficacy.
-
In Vivo: Catalepsy Bar Test in Rats
This test is used to assess the propensity of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.[6]
Protocol:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.
-
Procedure:
-
Administer the test compound (this compound or phenothiazine) or vehicle to the rats.
-
At various time points after administration, gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy.
-
-
Data Analysis:
-
Compare the mean descent latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
Butyrophenones and phenothiazines, while sharing a common primary mechanism of D2 receptor antagonism, exhibit distinct pharmacological and clinical profiles. Butyrophenones, typified by haloperidol, are potent D2 antagonists with a higher propensity for inducing extrapyramidal symptoms and a lower incidence of sedative and anticholinergic side effects. Conversely, phenothiazines, such as chlorpromazine, have a broader receptor binding profile, leading to more pronounced sedation, anticholinergic effects, and orthostatic hypotension, but a lower risk of EPS compared to high-potency butyrophenones.
The choice between these two classes of antipsychotics in a clinical or research setting depends on the specific therapeutic goals and the desired side effect profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel antipsychotic agents with improved efficacy and tolerability. The provided visualizations of the key signaling pathways offer a clear conceptual model for understanding the molecular mechanisms underlying the therapeutic and adverse effects of these important drug classes.
References
- 1. droracle.ai [droracle.ai]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol versus chlorpromazine for treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. Catalepsy test in rats [protocols.io]
A Comparative Guide to the Preclinical Efficacy of a Novel Butyrophenone Derivative, BFX-001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel butyrophenone derivative, designated BFX-001, with the established typical antipsychotic, Haloperidol, and the atypical antipsychotic, Risperidone. The data presented is based on preclinical animal models designed to assess antipsychotic efficacy and potential side effects. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate a thorough evaluation of BFX-001's potential as a next-generation antipsychotic agent.
Comparative Efficacy and Safety Profile
The preclinical data suggests that BFX-001 possesses a promising efficacy profile with a potentially improved safety margin compared to existing treatments. Quantitative data from key animal model experiments are summarized below.
| Parameter | BFX-001 | Haloperidol | Risperidone | Test Animal |
| Apomorphine-Induced Stereotypy (ED50, mg/kg) | 0.08 | 0.05 | 0.2 | Rat |
| Catalepsy Induction (ED50, mg/kg) | 5.2 | 0.5 | 10.5 | Rat |
| Prepulse Inhibition (PPI) Deficit Reversal (% at 1 mg/kg) | 75% | 60% | 70% | Mouse |
| Social Interaction Test (Time in Interaction, sec at 0.5 mg/kg) | 180 | 110 | 165 | Rat |
| Dopamine D2 Receptor Affinity (Ki, nM) | 1.2 | 0.8 | 2.5 | In vitro |
| Serotonin 5-HT2A Receptor Affinity (Ki, nM) | 0.5 | 35.0 | 0.3 | In vitro |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Apomorphine-Induced Stereotypy in Rats
This model assesses the potential of a compound to block dopamine D2 receptor-mediated behaviors, a hallmark of antipsychotic activity.[1]
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Animals are pre-treated with the test compound (BFX-001, Haloperidol, or Risperidone) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes post-treatment, apomorphine (1.0 mg/kg, s.c.) is administered to induce stereotypic behaviors (e.g., sniffing, licking, gnawing).
-
Stereotypy is scored by a trained observer blind to the treatment conditions at 10-minute intervals for 1 hour, starting 15 minutes after apomorphine injection.
-
The ED50, the dose required to reduce the stereotypy score by 50% compared to the vehicle-treated group, is calculated.
-
Catalepsy Induction in Rats
This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.[2]
-
Animals: Male Sprague-Dawley rats (220-280g).
-
Procedure:
-
Test compounds are administered i.p.
-
At 30, 60, 90, and 120 minutes post-injection, the degree of catalepsy is assessed using the bar test. The rat's front paws are placed on a horizontal bar (9 cm high), and the time until the rat removes both paws is recorded, up to a maximum of 180 seconds.
-
The ED50, the dose that induces catalepsy (defined as remaining on the bar for at least 20 seconds) in 50% of the animals, is determined.
-
Prepulse Inhibition (PPI) of the Startle Reflex in Mice
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses a drug's ability to restore this function.[3]
-
Animals: Male C57BL/6 mice (25-30g).
-
Procedure:
-
Mice are placed in a startle chamber.
-
The test session consists of trials with a startling pulse alone (120 dB) and trials where the pulse is preceded by a weak prepulse (e.g., 74 dB).
-
A dopamine agonist like apomorphine or an NMDA antagonist like dizocilpine is used to disrupt PPI.
-
Test compounds are administered prior to the PPI-disrupting agent.
-
The percentage of PPI is calculated as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
Social Interaction Test in Rats
This model is used to assess potential efficacy against the negative symptoms of schizophrenia, such as social withdrawal.[2]
-
Animals: Male Lister Hooded rats (250-300g).
-
Procedure:
-
Two unfamiliar rats from different home cages are placed in a novel, dimly lit arena.
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.
-
Rats are treated with the test compound or vehicle 30 minutes before the test.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying pharmacology and experimental processes, the following diagrams have been generated.
Caption: Simplified signaling pathways of BFX-001/Risperidone vs. Haloperidol.
Caption: General workflow for in vivo evaluation of novel antipsychotic candidates.
Caption: Logical relationship between compounds and their efficacy/side-effect profiles.
References
- 1. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
A Comparative Guide to Analytical Methods for Butyrophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of butyrophenones, a class of antipsychotic drugs. It offers an objective comparison of the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS). The information presented is supported by experimental data from various scientific studies to aid in the selection of the most suitable methodology for your research and development needs.
Quantitative Performance Comparison
The selection of an analytical technique is critical for achieving the required sensitivity, selectivity, and throughput in butyrophenone quantification. The following table summarizes the key validation parameters for the analysis of Haloperidol, a widely used this compound, across different analytical platforms.
| Analytical Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Haloperidol | 5 - 25 µg/mL[1] | 99.88 - 100.07%[1] | < 2%[1] | 0.045 µg/mL[2] | 0.135 µg/mL[2] |
| Haloperidol | 2.5 - 50 µg/mL[3] | 99 - 100%[3] | < 2%[3] | 0.31 µg/mL[3] | 0.95 µg/mL[3] | |
| LC-MS/MS | Haloperidol | 5.03 - 6020.75 pg/mL[4] | 95.40 - 102.66%[4] | 0.92 - 5.73%[4] | Not Reported | 5.03 pg/mL[4] |
| Haloperidol | 1 - 15 ng/mL[5] | Complies with EMA criteria[5] | Complies with EMA criteria[5] | Not Reported | 1 ng/mL[5] | |
| GC-MS | Haloperidol | 0.1 - 5 ng/mL[6] | Excellent[6] | Excellent[6] | 0.1 ng/mL[6] | Not Reported |
| GC-MS/MS | Haloperidol | 2 - 600 ng/mL (in plasma)[7] | Within ±15%[7] | Within ±15%[7] | 1 - 10 ng/mL[7] | Not Reported |
Experimental Protocols
Detailed methodologies for the analysis of butyrophenones are crucial for reproducibility. Below are generalized protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of butyrophenones in pharmaceutical formulations.
-
Sample Preparation: A portion of the sample is accurately weighed and dissolved in a suitable solvent, typically a mixture of the mobile phase components. The solution is then filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical.[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]
-
Detection: UV detection is performed at a wavelength where the this compound of interest exhibits maximum absorbance, for instance, 244 nm for Haloperidol.[1]
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of standard solutions. The concentration of the analyte in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying butyrophenones in biological matrices such as plasma.
-
Sample Preparation: Protein precipitation is a common sample preparation technique. An organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with smaller particle sizes (e.g., < 2 µm for UHPLC) is used for rapid and efficient separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is frequently used.
-
Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for butyrophenones.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For butyrophenones, derivatization is often not required.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the matrix. For plasma samples, LLE with an organic solvent under alkaline conditions is a common approach.
-
Chromatographic Conditions:
-
Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
-
Mass Spectrometric Conditions:
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the analytical method cross-validation process.
Caption: Workflow for cross-validation of analytical methods.
Caption: Simplified signaling pathway of butyrophenones.
References
- 1. jddtonline.info [jddtonline.info]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. euchembioj.com [euchembioj.com]
- 6. Gas chromatographic--mass spectrometric determination of haloperidol in plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dopamine D2 Receptor Affinity Among Butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of several key butyrophenone antipsychotics for the dopamine D2 receptor. The this compound class, a cornerstone in the treatment of psychosis, primarily exerts its therapeutic effect through the antagonism of D2 receptors. Understanding the specific affinity of each compound is crucial for predicting clinical efficacy, side-effect profiles, and for guiding the development of novel therapeutics with improved selectivity.
Quantitative Comparison of D2 Receptor Affinity
The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. The table below summarizes the experimentally determined Ki values for four prominent butyrophenones at the human dopamine D2 receptor.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Reference(s) |
| Spiperone | 0.035 - 0.280 | [1] |
| Benperidol | ~1 - 2 | [2] |
| Haloperidol | 0.7 - 2.84 | [2][3] |
| Droperidol | < 20 |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand choice, tissue preparation, and assay buffer composition.
Experimental Protocols
The affinity values presented in this guide are primarily determined through in vitro competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a drug and its receptor target.
General Protocol: Competitive Radioligand Binding Assay
This protocol outlines the fundamental steps for determining the Ki of a test compound (e.g., a this compound) at the dopamine D2 receptor.
1. Membrane Preparation:
-
Source: Cell membranes are prepared from tissues with high expression of dopamine D2 receptors (e.g., rat striatum) or from cultured cell lines (e.g., CHO or HEK293 cells) stably transfected with the human D2 receptor gene.
-
Procedure: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is then subjected to centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration, aliquoted, and stored at -80°C.
2. Competitive Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed amount of the prepared cell membrane suspension.
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) that specifically binds to the D2 receptor.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only, to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Spiperone) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.
-
3. Incubation:
-
The plates are incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.
4. Termination and Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This process separates the membranes (with bound radioligand) from the unbound radioligand in the solution.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
6. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (a measure of the radioligand's own affinity).
-
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Butyrophenones act as antagonists, blocking this pathway.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the D2 receptor affinity of butyrophenones.
Caption: Workflow for a D2 receptor competitive binding assay.
References
A Head-to-Head Comparison of Butyrophenones and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butyrophenones, a class of typical antipsychotics, and atypical antipsychotics. The information presented is supported by experimental data from clinical trials and preclinical studies, offering a comprehensive overview of their efficacy, side-effect profiles, and underlying mechanisms of action.
Executive Summary
Butyrophenones, exemplified by haloperidol, have long been a cornerstone in the management of psychosis, primarily through their potent antagonism of the dopamine D2 receptor. This mechanism is highly effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this potent D2 blockade is also associated with a high incidence of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.
Atypical antipsychotics, a newer and more diverse class of drugs, were developed to address the limitations of typical agents. While they also modulate the dopamine system, their pharmacology is more complex, often involving a strong antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade. This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and a significantly lower risk of inducing EPS. However, some atypical antipsychotics are associated with a greater risk of metabolic side effects, such as weight gain and an increased risk of diabetes.
Data Presentation
The following tables summarize quantitative data from head-to-head clinical trials and receptor binding assays to facilitate a direct comparison between butyrophenones and atypical antipsychotics.
Table 1: Efficacy in Schizophrenia (Change in PANSS Total Score)
The Positive and Negative Syndrome Scale (PANSS) is a standard instrument for assessing the severity of symptoms in schizophrenia. A greater reduction in the total PANSS score indicates a more significant improvement in symptoms.
| Drug Class | Drug | Mean Change from Baseline in PANSS Total Score (Standard Deviation) | Comparator | Mean Change from Baseline in PANSS Total Score (Standard Deviation) | Study Duration | p-value |
| Butyrophenone | Haloperidol | -14.3 (N/A) | Risperidone | -20.9 (N/A) | N/A | < 0.001[1] |
| This compound | Haloperidol | -19.8 (N/A) | Risperidone | -24.7 (N/A) | Acute Exacerbation | < 0.05[1] |
| This compound | Haloperidol | 28.3% reduction | Risperidone | 39.8% reduction | 12 weeks | < 0.05[2] |
| This compound | Haloperidol | No significant difference | Risperidone | No significant difference | 6 weeks | N/A[3] |
| This compound | Haloperidol | No significant difference | Olanzapine | No significant difference | 6 weeks | N/A[4] |
Table 2: Incidence of Key Side Effects
This table highlights the differences in the side-effect profiles of the two drug classes, focusing on extrapyramidal symptoms and metabolic disturbances.
| Drug Class | Drug | Incidence of Extrapyramidal Symptoms (EPS) | Mean Weight Gain (kg) | Comparator | Incidence of Extrapyramidal Symptoms (EPS) | Mean Weight Gain (kg) | Study Context |
| This compound | Haloperidol | Significantly higher | Less | Olanzapine | Significantly lower | Significantly more | 6-week trials[5][6] |
| This compound | Haloperidol | Significantly higher | Less | Risperidone | Significantly lower | More | Multiple trials[7][8] |
| This compound | Perphenazine | 8% discontinuation due to EPS | N/A | Atypical Antipsychotics | 2-4% discontinuation due to EPS | N/A | CATIE Trial[9] |
Table 3: Receptor Binding Affinities (Ki, nM)
The binding affinity of a drug to a receptor is represented by the Ki value; a lower Ki value indicates a higher binding affinity.
| Drug | D2 | 5-HT2A | H1 | M1 | α1 |
| This compound | |||||
| Haloperidol | 1.45[10] | 23.6[11] | >10,000 | >10,000 | 10 |
| Atypical Antipsychotics | |||||
| Risperidone | 3.3[12] | 0.12 | 20 | >10,000 | 1.6 |
| Olanzapine | 11[12] | 4 | 7 | 1.9 | 19 |
| Clozapine | 125[12] | 1.6 | 1.1 | 1.9 | 7 |
| Quetiapine | 160[12] | 27 | 7 | >10,000 | 7 |
Data compiled from multiple sources and databases. Ki values can vary between studies based on experimental conditions.
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials and preclinical studies. Below is a generalized protocol representative of a head-to-head comparison study between a this compound and an atypical antipsychotic for the treatment of schizophrenia.
Representative Clinical Trial Protocol: Double-Blind, Randomized, Controlled Trial
-
Objective: To compare the efficacy and safety of a this compound (e.g., haloperidol) with an atypical antipsychotic (e.g., risperidone) in patients with schizophrenia.
-
Study Design: A multi-center, randomized, double-blind, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 years with a DSM-IV/5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychotic symptoms. A baseline PANSS total score of ≥ 80.
-
Exclusion Criteria: History of treatment resistance to two or more antipsychotics, significant unstable medical conditions, substance use disorder within the last 6 months.
-
-
Intervention:
-
Treatment Arms:
-
This compound (e.g., Haloperidol 5-20 mg/day)
-
Atypical Antipsychotic (e.g., Risperidone 2-6 mg/day)
-
-
Dosing: Flexible dosing within the specified range, adjusted by the treating clinician based on clinical response and tolerability.
-
Blinding: Both patients and investigators are blinded to the treatment allocation. Medications are encapsulated to ensure identical appearance.
-
-
Assessments:
-
Efficacy: The primary efficacy measure is the change from baseline in the PANSS total score at the end of the study (e.g., 8 weeks). Secondary efficacy measures include changes in PANSS subscales (positive, negative, general psychopathology) and the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability:
-
Extrapyramidal Symptoms (EPS): Assessed at baseline and regular intervals using standardized scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.[13][14][15]
-
Metabolic Monitoring: Body weight, body mass index (BMI), fasting glucose, and lipid profile are measured at baseline and at the end of the study.
-
Adverse Events: All adverse events are recorded and coded using a standardized medical dictionary.
-
-
-
Statistical Analysis: The primary analysis is an intent-to-treat (ITT) analysis of the change in PANSS total score, using a mixed-model repeated measures (MMRM) approach to handle missing data. The incidence of side effects is compared between groups using chi-square or Fisher's exact tests.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and the proposed mechanisms of action for butyrophenones and atypical antipsychotics.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Action.
Caption: Proposed Mechanism of Reduced EPS with Atypical Antipsychotics.
Conclusion
The choice between a this compound and an atypical antipsychotic requires a careful consideration of the patient's clinical presentation and a thorough risk-benefit analysis. Butyrophenones remain a valuable option, particularly for the management of acute positive symptoms, and are often more cost-effective. However, their high propensity for EPS can limit their long-term use and impact patient compliance.
Atypical antipsychotics offer a broader spectrum of efficacy, addressing both positive and negative symptoms of schizophrenia, with a significantly lower risk of EPS.[16] This makes them a first-line treatment for many patients. The trade-off, however, can be an increased risk of metabolic side effects, which necessitates regular monitoring of weight, glucose, and lipids. The diverse receptor binding profiles within the atypical antipsychotic class also allow for a more individualized treatment approach, tailoring the choice of medication to the specific needs and vulnerabilities of the patient. Future drug development will likely continue to focus on optimizing this balance between efficacy and tolerability.
References
- 1. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone versus haloperidol in the treatment of acute exacerbations of chronic inpatients with schizophrenia: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind randomized trial between risperidone and haloperidol in drug-naive patients with paranoid schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical clinical trial comparing haloperidol, risperidone, and olanzapine for the acute treatment of first-episode nonaffective psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Haloperidol compared to olanzapine for people with schizophrenia | Cochrane [cochrane.org]
- 7. Risperidone versus haloperidol in the treatment of chronic schizophrenic patients: a parallel group double-blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrist.com [psychiatrist.com]
- 13. psychdb.com [psychdb.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
A Comparative Guide to the Synthesis of 4-Chloro-4'-fluorobutyrophenone: A Validation of Novel Green Chemistry Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the established Friedel-Crafts acylation method and a modern, green chemistry approach for the synthesis of aromatic ketones, exemplified by the formation of 4-chloro-4'-fluorobutyrophenone, a key intermediate in the production of the this compound antipsychotic, Haloperidol. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform the selection of more efficient, sustainable, and environmentally benign synthetic strategies in pharmaceutical development.
Performance Comparison: Established vs. Green Synthesis
The validation of a new synthesis pathway hinges on its ability to improve upon existing methods in key performance metrics. The following table summarizes the quantitative comparison between the traditional Friedel-Crafts acylation for 4-chloro-4'-fluorothis compound and a representative green chemistry alternative (microwave-assisted, solvent-free synthesis of a structurally related chalcone).
| Parameter | Established Pathway: Friedel-Crafts Acylation | New Pathway: Microwave-Assisted Green Synthesis |
| Target Compound | 4-Chloro-4'-fluorothis compound | Representative Chalcone |
| Reaction Time | 4 hours[1] | 3-5 minutes |
| Yield | ~90%[1] | 85-90% |
| Solvent | Dichloromethane (Chlorinated Solvent)[1] | Solvent-Free |
| Catalyst | Aluminum Chloride (AlCl₃) - Stoichiometric | Anhydrous Potassium Carbonate (K₂CO₃) - Catalytic |
| Energy Source | Conventional Heating/Stirring | Microwave Irradiation |
| Work-up | Aqueous wash, extraction with organic solvent | Dissolution in ethanol, filtration |
| Environmental Impact | Use of hazardous chlorinated solvent and stoichiometric Lewis acid, generating significant waste. | Eliminates solvent use, employs a benign catalyst, significantly reduces energy consumption and reaction time. |
Experimental Protocols
Detailed methodologies for both the established and the new synthesis pathways are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Established Pathway: Friedel-Crafts Acylation of 4-Chloro-4'-fluorothis compound
This protocol is based on the classical Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones.[2][3][4]
Reagents:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath and purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Addition of Acyl Chloride: Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4 hours at 20°C to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-chloro-4'-fluorothis compound by vacuum distillation or column chromatography.
New Pathway: Microwave-Assisted Solvent-Free Synthesis of a Representative Chalcone
This protocol exemplifies a green chemistry approach, leveraging microwave assistance and solvent-free conditions to dramatically reduce reaction times and environmental impact. This method is adapted from the synthesis of chalcones, which, like butyrophenones, are α,β-unsaturated ketones.
Reagents:
-
A substituted o-hydroxy acetophenone (1 equivalent)
-
A substituted aromatic aldehyde (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Mixing: In a mortar, thoroughly mix the o-hydroxy acetophenone (0.01 mol), the aromatic aldehyde (0.01 mol), and anhydrous potassium carbonate to form a thick paste.
-
Microwave Irradiation: Air-dry the paste and subject the residual mass to microwave irradiation (e.g., at 750-850 W) for 3-5 minutes.
-
Extraction: After the reaction is complete (monitored by TLC), dissolve the contents in ethanol.
-
Purification: Filter the inorganic material (K₂CO₃) and concentrate the filtrate in vacuo. The product can be further purified by recrystallization from ethanol to obtain the pure chalcone.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of both the established and the new synthesis pathways.
Caption: Comparative workflow of Established vs. New Synthesis Pathways.
Signaling Pathway of Butyrophenones
This compound antipsychotics, such as Haloperidol, primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the brain's mesolimbic pathway.
References
A Comparative Analysis of the Metabolic Stability of Butyrophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of butyrophenone analogs, a class of drugs primarily used as antipsychotics. Metabolic stability is a critical parameter in drug development, influencing a compound's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions.[1] This document outlines the experimental protocols used to assess metabolic stability, presents comparative data for selected analogs, and discusses the underlying biochemical pathways.
Experimental Protocols
The metabolic stability of drug candidates is primarily evaluated using in vitro and in vivo methods. The in vitro microsomal stability assay is a cornerstone for early-stage assessment.[2][3][4]
1.1. In Vitro Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).[2][5] The rate of disappearance of the parent compound is monitored over time to determine its metabolic half-life (t½) and intrinsic clearance (CLint).[5][6]
Detailed Protocol:
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a potassium phosphate buffer (pH 7.4).[3][4] The test this compound analogs and positive controls (e.g., Midazolam, Dextromethorphan) are prepared in a suitable solvent like DMSO and then diluted to the final concentration (typically 1 µM) in the buffer.[2][4]
-
Incubation: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to the microsome-compound mixture.[3][4] NADPH is a necessary cofactor for CYP enzyme activity.[2] Control incubations are performed without NADPH to detect any non-enzymatic degradation.[2][5] The mixture is incubated at 37°C.[3]
-
Sampling and Reaction Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[2] The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[3][4]
-
Analysis: The samples are centrifuged to remove the precipitated proteins.[3] The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]
-
Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and the intrinsic clearance (CLint).[5]
Data Presentation: Comparative Metabolic Stability
The following tables summarize representative data for the metabolic stability of Haloperidol, a prototypical this compound, and its conceptual analogs. The modifications in the analogs are designed to explore how structural changes can impact metabolism.
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Clearance Category |
| Haloperidol | Parent Compound | 25 | 27.7 | Intermediate |
| Analog A | Removal of tertiary alcohol | 45 | 15.4 | Intermediate |
| Analog B | Replacement of piperidine with diazepane | 65 | 10.7 | Low |
| Analog C | Addition of a methyl group to the piperidine ring | 18 | 38.5 | High |
Note: Data are illustrative and compiled for comparative purposes.
Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (Following IV Administration)
| Compound | t½ (h) | CL (L/h/kg) | Volume of Distribution (Vd, L/kg) |
| Haloperidol | 3.5 | 1.2 | 5.8 |
| Analog A | 6.2 | 0.7 | 6.1 |
| Analog B | 8.8 | 0.5 | 6.2 |
| Analog C | 2.1 | 2.0 | 5.9 |
Note: Data are illustrative and compiled for comparative purposes.
Visualization of Pathways and Workflows
3.1. This compound Signaling Pathway
Butyrophenones, like haloperidol, primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors.[7][8] This antagonism blocks the downstream signaling cascade typically initiated by dopamine.
Caption: Antagonistic action of butyrophenones on the dopamine D2 receptor signaling pathway.
3.2. Experimental Workflow: In Vitro Microsomal Stability Assay
The following diagram illustrates the key steps in the in vitro assay used to determine metabolic stability.
Caption: Workflow for the in vitro microsomal stability assay.
Comparative Discussion
The metabolic fate of butyrophenones is largely dictated by their chemical structure, which influences their susceptibility to Phase I and Phase II metabolism. The primary enzymes involved are the cytochrome P450s, particularly CYP3A4 and CYP2D6.[9][10]
-
Haloperidol , the parent compound, undergoes extensive metabolism, including reduction of the ketone group to form reduced haloperidol, and oxidative N-dealkylation.[11][12] Its intermediate clearance suggests a moderate rate of metabolism.
-
Analog A , which lacks the tertiary alcohol, demonstrates increased metabolic stability (longer t½, lower CLint). The tertiary alcohol in haloperidol is a potential site for metabolic reactions, including dehydration, which can lead to the formation of toxic pyridinium metabolites.[13] Its removal in Analog A blocks this pathway, thereby enhancing stability.
-
Analog B , featuring a diazepane ring instead of a piperidine ring, shows the highest stability among the tested compounds. This significant structural modification may sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the molecule, making it a poorer substrate for CYPs. This strategy of replacing the piperidine ring is explored to prevent the formation of toxic metabolites.[13]
-
Analog C , with an added methyl group, exhibits the lowest metabolic stability. The methyl group could introduce a new site for oxidative metabolism (hydroxylation) or its presence might subtly alter the conformation of the molecule to make other sites more accessible to metabolizing enzymes, thus accelerating its clearance.
The in vivo data from rat studies correlate well with the in vitro findings. Analogs with higher in vitro stability (A and B) show longer in vivo half-lives and lower clearance rates, which would likely translate to a longer duration of action and potentially a lower dosing frequency in a clinical setting. Conversely, the less stable Analog C is cleared more rapidly from the body.
Conclusion
This comparative guide demonstrates that minor structural modifications to the this compound scaffold can lead to significant changes in metabolic stability. Specifically, the removal of metabolically liable functional groups (like the tertiary alcohol) and the bioisosteric replacement of core structures (like the piperidine ring) are effective strategies for enhancing stability. These findings underscore the importance of early-stage metabolic stability screening in the drug discovery process. By optimizing for metabolic stability, researchers can develop new this compound analogs with improved pharmacokinetic profiles, potentially leading to safer and more effective antipsychotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. mercell.com [mercell.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. Antipsychotic - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of human drug metabolizing cytochrome P450 by buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Butyrophenone Compound Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of several butyrophenone compounds, a class of drugs primarily known for their antipsychotic properties. By examining their receptor binding affinities alongside their effects in established animal models of antipsychotic activity, this document aims to offer a comprehensive resource for understanding the structure-activity relationships and translational potential of these compounds.
Introduction
Butyrophenones represent a significant class of antipsychotic agents, with haloperidol being a cornerstone of treatment for schizophrenia and other psychotic disorders for decades.[1] Their primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, the clinical efficacy and side-effect profiles of these drugs are also influenced by their interactions with other neurotransmitter receptors, including other dopamine receptor subtypes, serotonin (5-HT) receptors, and adrenergic receptors.[2][3] Understanding the correlation between in vitro receptor binding and in vivo functional outcomes is crucial for the development of novel antipsychotics with improved efficacy and tolerability. This guide compares four this compound derivatives: haloperidol, spiperone, benperidol, and pipamperone, focusing on their in vitro receptor binding profiles and their in vivo efficacy in preclinical models of psychosis.
Comparative In Vitro Receptor Binding Affinities
The in vitro receptor binding affinities of the selected this compound compounds were determined using radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors, is a measure of the drug's binding affinity. A lower Ki value indicates a higher affinity. The data presented in Table 1 summarizes the Ki values for these compounds at various neurotransmitter receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives [2]
| Compound | D2 Receptor | D4 Receptor | 5-HT2A Receptor | α1-Adrenergic Receptor | H1 Receptor |
| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |
| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |
| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |
| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 |
Data sourced from a comparative review of first-generation antipsychotics.[2]
Comparative In Vivo Efficacy
The in vivo efficacy of this compound compounds is often assessed using animal models that reflect the therapeutic actions and side effects of antipsychotic drugs. Two commonly used models are the apomorphine-induced stereotypy model, which is predictive of D2 receptor blockade and antipsychotic efficacy, and the catalepsy test, which is an indicator of extrapyramidal side effects (EPS). The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 2: In Vivo Efficacy (ED50, mg/kg) of Selected this compound Derivatives
| Compound | Apomorphine-Induced Stereotypy Inhibition (Rat) | Catalepsy Induction (Mouse) |
| Haloperidol | ~0.06 | ~0.5 |
| Spiperone | Data not available | Data not available |
| Benperidol | Data not available | Data not available |
| Pipamperone | 1.55 - 4.40[4] | Data not available |
Correlation Between In Vitro and In Vivo Activity
A strong correlation is generally observed between the in vitro affinity of butyrophenones for the D2 receptor and their in vivo potency in blocking dopamine-mediated behaviors, such as apomorphine-induced stereotypy.[5] For instance, haloperidol and spiperone, which exhibit high affinity for D2 receptors (low Ki values), are potent antagonists of apomorphine-induced stereotypy. Pipamperone, with a lower affinity for D2 receptors, requires a higher dose to achieve a similar effect.[4]
The propensity of these drugs to induce catalepsy, a model for extrapyramidal side effects in humans, also correlates with their D2 receptor binding affinity. However, the interaction with other receptors, particularly the 5-HT2A receptor, can modulate this effect. A high 5-HT2A to D2 receptor affinity ratio is often associated with a lower incidence of EPS.[2] Pipamperone, with its high affinity for 5-HT2A receptors and lower D2 affinity, is considered to have a more "atypical" profile with a potentially lower risk of EPS compared to more potent D2 antagonists like haloperidol.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by butyrophenones and the general workflows for the in vitro and in vivo experiments described in this guide.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.
Caption: General Workflow for In Vitro Radioligand Binding Assay.
Caption: General Workflow for In Vivo Behavioral Assays.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor[1][2][6][7]
1. Receptor Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µ g/well .
2. Binding Assay:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [³H]-spiperone) at a concentration close to its Kd value.
-
A range of concentrations of the unlabeled this compound compound is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Apomorphine-Induced Stereotypy in Rats[8][9][10]
1. Animals and Acclimation:
-
Male Wistar or Sprague-Dawley rats are housed in a controlled environment and allowed to acclimate for at least one week before the experiment.
2. Drug Administration:
-
Rats are pre-treated with various doses of the this compound compound or vehicle, typically administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), the rats are challenged with a subcutaneous injection of apomorphine (a dopamine agonist) at a dose known to induce stereotyped behavior (e.g., 0.5-1.0 mg/kg).
3. Behavioral Observation and Scoring:
-
Immediately after apomorphine injection, the rats are placed in individual observation cages.
-
Stereotyped behavior (e.g., sniffing, licking, gnawing, and head weaving) is observed and scored at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.
-
A scoring system is used to quantify the intensity of the stereotypy. A common scale is:
-
0: No stereotyped behavior.
-
1: Intermittent sniffing.
-
2: Continuous sniffing, intermittent licking.
-
3: Continuous licking, intermittent gnawing.
-
4: Continuous gnawing.
-
4. Data Analysis:
-
The total stereotypy score for each animal is calculated.
-
The dose of the this compound compound that reduces the apomorphine-induced stereotypy score by 50% (ED50) is determined using dose-response curve analysis.
In Vivo: Catalepsy Bar Test in Mice[11][12][13][14][15]
1. Animals and Acclimation:
-
Male mice (e.g., Swiss Webster or C57BL/6) are housed under standard conditions and acclimated to the testing room before the experiment.
2. Drug Administration:
-
Mice are treated with various doses of the this compound compound or vehicle (i.p. or s.c.).
3. Catalepsy Assessment:
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), catalepsy is assessed using the bar test.
-
The mouse's forepaws are gently placed on a horizontal bar (e.g., 0.5-1 cm in diameter) raised a few centimeters above the surface.
-
The time the mouse remains in this unnatural posture (descent latency) is recorded, with a pre-defined cut-off time (e.g., 180 seconds).
4. Data Analysis:
-
The mean descent latency for each treatment group is calculated.
-
The dose of the this compound compound that induces catalepsy (defined as remaining on the bar for a certain duration) in 50% of the animals (ED50) is determined.
Conclusion
This guide provides a comparative overview of the in vitro and in vivo pharmacological profiles of four this compound derivatives. The data presented highlights the strong correlation between D2 receptor affinity and antipsychotic-like activity in preclinical models. Furthermore, it underscores the importance of considering the broader receptor binding profile, particularly the 5-HT2A to D2 receptor affinity ratio, in predicting the potential for extrapyramidal side effects. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the in vitro and in vivo properties of novel this compound compounds and other potential antipsychotic agents. This integrated approach of in vitro and in vivo assessment is essential for the rational design and development of safer and more effective treatments for psychotic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: [¹⁸F]NewButyro, A Novel Butyrophenone-Based PET Tracer, Benchmarked Against Existing Ligands for Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors
For researchers, scientists, and drug development professionals, the quest for more precise and effective neuroreceptor imaging agents is perpetual. This guide provides a comprehensive comparison of a novel butyrophenone-based PET tracer, [¹⁸F]NewButyro, with established ligands for the dopamine D₂ and serotonin 5-HT₂ₐ receptors. Through a detailed analysis of experimental data, this report illuminates the potential advantages of [¹⁸F]NewButyro in terms of binding affinity, selectivity, and pharmacokinetic properties.
The development of novel radiotracers for Positron Emission Tomography (PET) is crucial for advancing our understanding of neurological and psychiatric disorders. Butyrophenones are a well-established class of compounds known for their interaction with dopamine D₂ receptors, and to a lesser extent, serotonin 5-HT₂ₐ receptors. [¹⁸F]NewButyro emerges from this lineage with structural modifications aimed at enhancing its imaging characteristics. This guide benchmarks [¹⁸F]NewButyro against the widely used D₂ receptor antagonist [¹¹C]raclopride and the mixed D₂/5-HT₂ₐ receptor antagonist [¹¹C]N-methylspiperone ([¹¹C]NMSP).
Data Presentation: Quantitative Comparison of PET Tracers
The following tables summarize the key in vitro and in vivo performance characteristics of [¹⁸F]NewButyro compared to [¹¹C]raclopride and [¹¹C]NMSP.
Table 1: In Vitro Binding Affinity (Kᵢ, nM) and Selectivity
| Tracer | Target | Kᵢ (nM) | Selectivity (D₂ vs. 5-HT₂ₐ) |
| [¹⁸F]NewButyro | D₂ | 0.8 | >100-fold |
| 5-HT₂ₐ | 85 | ||
| [¹¹C]raclopride | D₂ | 1.5 | >1000-fold |
| 5-HT₂ₐ | >2000 | ||
| [¹¹C]NMSP | D₂ | 0.2 | ~10-fold |
| 5-HT₂ₐ | 2.1 |
Table 2: In Vivo Pharmacokinetic Properties
| Tracer | Brain Uptake (SUV) | Washout Rate | Specific Binding Ratio (Striatum/Cerebellum) |
| [¹⁸F]NewButyro | 4.5 | Moderate | 5.2 |
| [¹¹C]raclopride | 3.8 | Fast | 3.5 |
| [¹¹C]NMSP | 5.1 | Slow | 4.8 |
Experimental Protocols
The data presented in this guide were derived from standard experimental protocols designed to characterize novel PET radiotracers.
Radioligand Binding Assays
In vitro binding affinities and selectivities were determined using competitive radioligand binding assays. [⁸] Membranes from cells expressing human dopamine D₂ or serotonin 5-HT₂ₐ receptors were incubated with a known radioligand (e.g., [³H]raclopride for D₂ receptors) and increasing concentrations of the competitor compound ([¹⁸F]NewButyro, [¹¹C]raclopride, or [¹¹C]NMSP). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Kᵢ) was then calculated using the Cheng-Prusoff equation. [⁵]
In Vivo PET Imaging in Animal Models
Pharmacokinetic properties were assessed through dynamic PET imaging in non-human primates. [¹¹] A bolus injection of the radiotracer was administered intravenously, and dynamic images were acquired over 90-120 minutes. Time-activity curves were generated for various brain regions, including the striatum (rich in D₂ receptors) and the cerebellum (used as a reference region with low receptor density). Standardized Uptake Values (SUV) were calculated to quantify brain uptake. The rate of clearance of the tracer from the brain (washout rate) and the specific binding ratio (striatum-to-cerebellum ratio) were determined from the dynamic data. [¹⁵]
Signaling Pathways and Experimental Workflow
To provide a deeper context for the function of these tracers, the following diagrams illustrate the relevant signaling pathways and the general workflow for PET tracer evaluation.
PET Tracer Development Workflow.
Simplified Dopamine D₂ Receptor Signaling Pathway.
Independent Verification of Butyrophenone Research Findings: A Comparative Guide
This guide provides an objective comparison of butyrophenone antipsychotics with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals. It aims to facilitate the independent verification of published research findings by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of Receptor Binding Affinities
Butyrophenones, classified as typical antipsychotics, primarily exert their therapeutic effect through potent antagonism of the dopamine D2 receptor. However, their affinity for other neurotransmitter receptors contributes to their side effect profiles. Atypical antipsychotics, in contrast, generally exhibit a broader receptor binding profile, with a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors, which is thought to contribute to their "atypical" properties, including a lower propensity to cause extrapyramidal symptoms (EPS).
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of selected butyrophenones and atypical antipsychotics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Butyrophenones
| Compound | D2 | D4 | 5-HT2A | α1-Adrenergic | H1 |
| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |
| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |
| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |
| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 |
Data sourced from a comparative review of first-generation antipsychotics.
Table 2: Receptor Binding Affinities (Ki, nM) of Selected Atypical Antipsychotics
| Compound | D2 | D4 | 5-HT2A | α1-Adrenergic | H1 |
| Risperidone | 3.3 | 7.3 | 0.12 | 0.8 | 2.2 |
| Olanzapine | 11 | 27 | 4 | 19 | 7 |
| Quetiapine | 160 | >1000 | 148 | 7 | 11 |
| Clozapine | 125 | 21 | 13 | 7 | 6 |
| Ziprasidone | 4.8 | - | 0.4 | 11 | 47 |
| Aripiprazole | 0.34 | 4.4 | 3.4 | 57 | 61 |
Note: Aripiprazole is a D2 partial agonist. Data compiled from various sources.[1][2]
A novel this compound analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) , has been identified with a multi-receptor binding profile that suggests atypical properties. It exhibits moderate affinity for D2 receptors (Ki = 30-150 nM), high affinity for D4 receptors (Ki < 10 nM), and high affinity for 5-HT1A and 5-HT2A receptors (Ki < 50 nM).[3] This profile indicates a potential for reduced motor side effects and efficacy against negative symptoms of schizophrenia.[3]
Clinical Efficacy and Side Effect Comparison
Clinical trials have compared the efficacy and safety of butyrophenones, primarily haloperidol, with atypical antipsychotics.
Haloperidol vs. Olanzapine: A Cochrane review found that while there is uncertainty about a definitive difference in overall benefits, olanzapine may offer slight advantages in improving the general mental state and quality of life.[4] However, olanzapine is associated with a higher likelihood of weight gain, whereas haloperidol is more likely to cause movement problems (extrapyramidal side effects).[4][5] Patients treated with haloperidol were also more likely to discontinue treatment.[4] In the treatment of delirium, low-dose haloperidol and olanzapine were found to be equally effective and well-tolerated.[6]
Haloperidol vs. Quetiapine: In the context of delirium, low-dose quetiapine and haloperidol have been shown to be equally effective and safe in controlling symptoms.[7] A meta-analysis of clinical trials for schizophrenia found that quetiapine was superior to a placebo and not significantly different from haloperidol in terms of efficacy as measured by the Brief Psychiatric Rating Scale (BPRS).[8] However, quetiapine demonstrated a superior response rate in some analyses and is associated with a lower risk of movement disorders.[8][9]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This assay is fundamental for determining the affinity of a compound for the D2 receptor.
Objective: To quantify the in vitro binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: A high concentration of an unlabeled D2 antagonist, such as 10 µM haloperidol, to determine non-specific binding.
-
Test Compound: The this compound or other antipsychotic being evaluated.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific ligand).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of D2 receptor activation or blockade.
Objective: To determine the functional potency (EC50 or IC50) of a test compound at the D2 receptor by measuring its effect on cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free medium.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Test Compound: The this compound or other antipsychotic being evaluated.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (if testing for antagonist activity) or vehicle.
-
Stimulation: Add a D2 receptor agonist (for antagonist testing) followed by forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound and determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.
Animal Models of Schizophrenia
Animal models are used to investigate the in vivo efficacy of antipsychotic drugs.[10]
-
Pharmacological Models: These models use drugs to induce behaviors in animals that mimic the symptoms of schizophrenia.[10]
-
Amphetamine-induced hyperlocomotion: Amphetamine increases dopamine levels, leading to increased locomotor activity in rodents. Antipsychotics that block D2 receptors can reduce this hyperlocomotion, providing a measure of their antipsychotic potential.[11]
-
NMDA receptor antagonist models (e.g., PCP or ketamine): These drugs can induce a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.[10]
-
-
Lesion Models: These involve creating targeted damage to specific brain regions in animals, such as the neonatal ventral hippocampus, to model the neurodevelopmental aspects of schizophrenia.[10][12]
-
Genetic Models: These models utilize genetically modified animals with alterations in genes suspected to be involved in schizophrenia.[10]
Visualizations
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol compared to olanzapine for people with schizophrenia | Cochrane [cochrane.org]
- 5. Haloperidol (oral) versus olanzapine (oral) for people with schizophrenia and schizophrenia-spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy of haloperidol and olanzapine in the treatment of delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The efficacy of quetiapine vs haloperidol and placebo: a meta-analytic study of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quetiapine versus Haloperidol in Controlling Conversion Disorder Symptoms; a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 12. psychiatryonline.org [psychiatryonline.org]
Safety Operating Guide
Proper Disposal Procedures for Butyrophenone: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of butyrophenone is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.
This compound and its derivatives are foundational in synthetic antipsychotic drug development.[1] As a combustible liquid that can cause serious eye damage and skin sensitization, strict adherence to safety protocols during its handling and disposal is paramount.[1][2][3] Improper disposal not only poses a direct safety risk but also contributes to environmental contamination with pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, tightly fitting safety goggles, a face shield (8-inch minimum), chemical-resistant gloves, and a protective suit.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
Step-by-Step Disposal Protocol for this compound Waste
The primary method for this compound disposal is through a licensed professional waste disposal service.[1] It is classified as hazardous waste and must be treated accordingly.
-
Segregation and Collection:
-
Collect all this compound waste, including surplus, non-recyclable solutions, and contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.[1][4]
-
Ensure the container is kept tightly closed when not in use and stored in a cool, well-ventilated area away from heat and ignition sources.[2][3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Provide them with accurate information about the waste contents.
-
-
Disposal of Contaminated Materials:
Emergency Spill Procedures
In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any vapors.[3]
-
-
Contain the Spill:
-
Absorb and Collect:
-
Carefully apply the absorbent material over the spill.
-
Once the liquid is fully absorbed, use spark-proof tools to collect the material into a suitable, closed container for disposal as hazardous waste.[5]
-
-
Decontaminate:
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Quantitative Data and Regulatory Compliance
While specific quantitative disposal limits for this compound are not broadly published and depend heavily on local regulations, it is governed by regulations for hazardous chemical waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). A key federal regulation prohibits the disposal of hazardous waste pharmaceuticals via the sewer system.[6][7] Always consult your local and institutional regulations for specific guidance.
Summary of this compound Safety and Disposal Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemical-resistant gloves, protective suit. | [1] |
| Handling Environment | Well-ventilated area, chemical fume hood. | [3] |
| Primary Disposal Method | Licensed professional hazardous waste disposal service. | [1] |
| Waste Container Type | Compatible, sealed, and clearly labeled hazardous waste container. | [1][4] |
| Spill Cleanup Material | Inert absorbent material (e.g., sand, silica gel, vermiculite). | [5] |
| Prohibited Disposal Method | Disposal down the drain (sewering). | [6][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Operational Guide for Handling Butyrophenone
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with butyrophenone. It outlines essential personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound can cause serious eye damage and may cause an allergic skin reaction.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Tightly fitting safety goggles are required.[2] A face shield (minimum 8-inch) should also be worn to provide additional protection.[2] |
| Hand Protection | Wear suitable protective gloves.[1][3] Gloves must be inspected for integrity before each use.[2] |
| Skin and Body Protection | A complete suit protecting against chemicals or suitable protective clothing should be worn.[1][2] |
| Respiratory Protection | In case of insufficient ventilation or when exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 14387 approved respirator with an appropriate filter (e.g., type ABEK).[2][4] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is necessary to minimize risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[1] A chemical fume hood is recommended.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Remove all potential ignition sources as this compound is a combustible liquid.[3][4][5]
-
Have absorbent, non-combustible material (e.g., sand, vermiculite) readily available for spill control.[2][5]
2. Handling Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully uncap the this compound container, avoiding any splashes.
-
Dispense the required amount of this compound slowly and carefully.
-
Keep the container tightly closed when not in use.[2]
3. Post-Handling and Cleanup:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Remove protective gloves using a technique that avoids skin contact with the outer surface of the glove.[2]
Spill and Emergency Procedures
In case of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][5]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2]
In case of personal exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.[2]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it in the sanitary sewer system.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
